2-Chloro-4-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAKRVSCGILCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469672 | |
| Record name | 2-Chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-57-2 | |
| Record name | 2-Chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-methylpyrimidine CAS number 13036-57-2
An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine (CAS: 13036-57-2)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of this compound, CAS number 13036-57-2. It is a critical heterocyclic intermediate used extensively in organic synthesis for the development of pharmaceutical compounds.[1] This guide details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on its application in medicinal chemistry, particularly as a foundational scaffold for kinase inhibitors and other active pharmaceutical ingredients (APIs).[1][2] Detailed experimental protocols, quantitative data tables, and process diagrams are provided to support researchers in its practical application.
Chemical and Physical Properties
This compound is a light yellow to off-white solid at room temperature.[3][4][5] It is recognized for its role as a versatile intermediate in a variety of chemical syntheses.[3]
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 13036-57-2 | [3][4] |
| Molecular Formula | C₅H₅ClN₂ | [3][4][6] |
| Molecular Weight | 128.56 g/mol | [3][6] |
| IUPAC Name | This compound | [7][8] |
| Synonyms | 4-methyl-2-chloropyrimidine, 2-Chloro-4-methyl-1,3-diazine | [3][9] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Light yellow, pale yellow, or off-white to brown solid/crystals | [3][4][5][8] |
| Melting Point | 35-36 °C / 45-52 °C (range varies by source) | [3][4][8] |
| Boiling Point | 94 °C (17 mmHg) | [3][4][10] |
| Solubility | Soluble in Chloroform | [4] |
| Stability | Stable under recommended storage conditions; moisture sensitive | [4][5][6] |
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H-NMR | (d₆-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 3.29 (s, 3H) | [10][11] |
| ESI-MS | 129.11 (M+H)⁺ | [10][11] |
| IR / Raman | Spectra available from various sources | [7][12] |
Synthesis Methodologies
Several synthetic routes for this compound have been established, starting from different pyrimidine (B1678525) precursors. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Protocol 2.1: Synthesis from 2,6-dichloro-4-methylpyrimidine
This method involves the selective reduction of 2,6-dichloro-4-methylpyrimidine using zinc powder.[10][11]
Experimental Protocol:
-
A slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in 250 mL of ethanol (B145695) and 250 mL of water is prepared and subjected to vigorous stirring.[10][11]
-
Zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added to the mixture.[10][11]
-
The reaction mixture is heated to reflux at 70°C for 4 hours.[10][11]
-
Upon completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with dichloromethane (B109758) (DCM).
-
The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated.
-
The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/DCM mixture) to yield this compound as a white solid (Yield: 53%).[10][11]
Protocol 2.2: Synthesis from 2,4-dichloropyrimidine (B19661)
This route utilizes an iron-catalyzed cross-coupling reaction with a Grignard reagent.[3][4]
Experimental Protocol:
-
A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) is prepared under an argon atmosphere and cooled to 0°C.[3][4]
-
Methylmagnesium chloride (MeMgCl, 3M in THF, 4.47 mL, 13.42 mmol) is added dropwise to the stirred solution.[3][4]
-
The reaction is quenched by diluting with water and then extracted with ethyl acetate (B1210297) (EtOAc).
-
The organic phase is evaporated, and the residue is purified by silica gel column chromatography (eluent: 25% EtOAc/hexanes) to afford the product. (Yield: 50%).[3]
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the chloro-substituent at the C2 position, which is susceptible to displacement. This makes it a valuable building block for introducing the 4-methylpyrimidine (B18481) moiety into larger, more complex molecules. It is a key intermediate in the synthesis of anticancer and antiviral agents.[1] Notably, it is an indispensable precursor for Dabrafenib Mesylate, a targeted cancer therapy drug.[2]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position, leading to the displacement of the chloride ion. This SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds, allowing for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a competent substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation in modern organic synthesis.[13] These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the coupling of the pyrimidine core with a diverse range of aryl, vinyl, alkyl, and alkyne groups.[13][14][15]
Application Example: Synthesis of Kinase Inhibitors
The 4-methylpyrimidine scaffold is a common feature in many kinase inhibitors.[16][17] this compound serves as a starting material for constructing these complex molecules, which are designed to interfere with signaling pathways often dysregulated in cancers.[16][18][19]
Protocol 3.1: Synthesis of (4-methylpyrimidin-2-yl)methylamine
This compound is an intermediate for beta-secretase inhibitors, which have been investigated for the treatment of Alzheimer's disease.[3] The synthesis involves a palladium-catalyzed cyanation followed by reduction.
Experimental Protocol:
-
A mixture of this compound (725 mg, 5.62 mmol), zinc cyanide (396 mg, 3.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562 mmol) in DMF (10 mL) is prepared.[3]
-
The slurry is heated to 110°C under a nitrogen atmosphere for 30 minutes.[3]
-
The mixture is cooled to room temperature, diluted with EtOAc (70 mL), and washed with 2N ammonium (B1175870) hydroxide (B78521) (50 mL).
-
The organic solution is washed with brine (20 mL) and concentrated in vacuo to yield a crude nitrile intermediate.
-
Subsequent reduction of the nitrile (e.g., using H₂, Raney Nickel, or LiAlH₄, though specific conditions for this step are not detailed in the source) would yield the target amine.
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties.
Table 4: GHS Hazard Information
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [7][20] |
| H315 | Causes skin irritation | [7][20] |
| H318 / H319 | Causes serious eye damage / irritation | [7][20] |
| H335 | May cause respiratory irritation | [7][20] |
Table 5: Handling and Storage Recommendations
| Parameter | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Goggles (EN 166), protective gloves, long-sleeved clothing, approved respirator | [6] |
| Storage Conditions | Keep in a dark place, sealed in a dry container, at room temperature. Protect from light and moisture. | [4][5] |
| Incompatible Materials | Strong oxidizing agents | [5][6] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. | [5][6] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. | [5][6] |
Conclusion
This compound (CAS 13036-57-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, makes it an essential building block for the synthesis of complex therapeutic agents, most notably kinase inhibitors. This guide provides the fundamental chemical data, synthetic protocols, and safety information required for its effective and safe utilization in a research and development setting.
References
- 1. This compound (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. veeprho.com [veeprho.com]
- 10. This compound | 13036-57-2 [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound(13036-57-2) 1H NMR [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemical-label.com [chemical-label.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document includes structured data, detailed experimental protocols, and visualizations to support research and development activities.
Chemical Identity and Physical Properties
This compound is a solid at room temperature, appearing as a white to off-white or brown powder or crystalline solid.[3][4][5] It is also described as a pale yellow to beige solid.[6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [6][8][9] |
| Molecular Weight | 128.56 g/mol | [1][8][9][10] |
| CAS Number | 13036-57-2 | [8][9][10] |
| Appearance | White to off-white/brown/pale yellow solid | [3][4][5][6][7] |
| Melting Point | 35-56 °C | [3][6][8] |
| Boiling Point | 91-94 °C at 17 mmHg | [3][6][11] |
| Flash Point | 98.9 °C (210.0 °F) | [8] |
| Solubility | Soluble in Chloroform | [6] |
Spectral Data
| Data Type | Description |
| ¹H NMR | (d₆-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), and 3.29 (s, 3H)[4][9] |
| Mass Spectrum (ESI-MS) | m/z 129.11 (M+H)⁺[4][9] |
| IR Spectrum | Data available from various suppliers.[1][12] |
Chemical Properties and Reactivity
This compound is a versatile intermediate in organic synthesis.[4] The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, making it a useful building block for the synthesis of more complex molecules. It is known to be sensitive to moisture and should be stored in a dry place, protected from light.[3][6] The compound is stable under recommended storage conditions.[3]
It is incompatible with strong oxidizing agents.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]
A notable application is its use as an intermediate in the synthesis of Dabrafenib Mesylate, a targeted cancer therapy agent.
Experimental Protocols
Two primary synthesis routes are detailed below.
4.1.1. From 2,6-dichloro-4-methylpyrimidine
This method involves the selective reduction of 2,6-dichloro-4-methylpyrimidine.
-
Materials: 2,6-dichloro-4-methylpyrimidine, ethanol (B145695), water, zinc powder, iodine, dichloromethane (B109758) (DCM), anhydrous magnesium sulfate (B86663) (MgSO₄), hexane.
-
Procedure:
-
To a vigorously stirred slurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water, sequentially add 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine.[4][9]
-
Heat the reaction mixture to reflux at 70°C for 4 hours.[4][9]
-
After the reaction is complete, cool the mixture to room temperature and filter.[4][9]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[4][9]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4][9]
-
Purify the residue by silica (B1680970) gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield this compound as a white solid (20.6 g, 53% yield).[4][9]
-
4.1.2. From 2,4-dichloropyrimidine (B19661)
This method involves a cross-coupling reaction.
-
Materials: 2,4-dichloropyrimidine, methylmagnesium chloride (MeMgCl) in THF, Iron(III) acetylacetonate (B107027) (Fe(acac)₃), tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297) (EtOAc), water.
-
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) under an argon atmosphere at 0°C, add MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) dropwise.[8][11]
-
Stir the resulting reaction mixture at 0°C for 8 hours.[8][11]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[8][11]
-
Evaporate the organic phase and purify the residue by silica gel column chromatography (eluting with 25% EtOAc/hexane) to afford this compound (50% yield).[8][11]
-
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube to a depth of about 4-5 cm.[13]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
4.2.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.
4.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Visualizations
Caption: Synthesis from 2,6-dichloro-4-methylpyrimidine.
Caption: Synthesis from 2,4-dichloropyrimidine.
Caption: General analytical workflow for characterization.
References
- 1. This compound (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
- 2. jocpr.com [jocpr.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 13036-57-2 [chemicalbook.com]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. webassign.net [webassign.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
2-Chloro-4-methylpyrimidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 2-Chloro-4-methylpyrimidine, along with a detailed experimental protocol for its synthesis.
Core Properties
This compound is a substituted pyrimidine (B1678525) that serves as a valuable intermediate in various chemical syntheses.[1] Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H5ClN2 | [1][2][3][4][5][6] |
| Molecular Weight | 128.56 g/mol | [1][2][3][4][5][6] |
| CAS Number | 13036-57-2 | [1][2] |
| Appearance | Light yellow or white solid | [1][6] |
| Melting Point | 35-36 °C | [1] |
| Boiling Point | 94 °C (at 12 mmHg) | [1] |
| Purity | >95% | [3] |
Experimental Protocols
Synthesis of this compound from 2,4-dichloropyrimidine (B19661)
A documented method for the synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with a methylating agent.[1]
Materials:
-
2,4-dichloropyrimidine
-
Methylmagnesium chloride (MeMgCl) 3M solution in THF
-
Iron(III) acetylacetonate (B107027) (Fe(acac)3)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Hexanes
Procedure:
-
A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in THF (40 mL) is prepared under an argon atmosphere and cooled to 0°C.
-
To this stirred solution, MeMgCl (3M in THF, 4.47mL, 13.42mmol) is added dropwise.
-
The reaction mixture is stirred at 0°C for 8 hours.
-
Following the reaction, the mixture is diluted with water and extracted with EtOAc.
-
The organic phase is evaporated, and the resulting residue is purified by silica gel column chromatography using a 25% EtOAc/hexanes eluent.
-
This process yields this compound.[1]
Logical Workflow for Chemical Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a chemical compound like this compound.
Caption: A flowchart of the chemical synthesis and characterization process.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 13036-57-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound 13036-57-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
A Technical Guide to the Physicochemical Properties of 2-Chloro-4-methylpyrimidine
This document provides a comprehensive overview of the melting and boiling points of 2-Chloro-4-methylpyrimidine, a key intermediate in pharmaceutical and chemical synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical Data of this compound
This compound is a pale yellow to off-white solid at room temperature.[1][2] Its key physical properties are summarized in the table below. It is important to note the variability in the reported melting point, which may be attributed to differences in purity or experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | [1][3][4] |
| Molecular Weight | 128.56 g/mol | [3][5] |
| CAS Number | 13036-57-2 | [1][5] |
| Appearance | Pale yellow to off-white or brown solid/crystals | [1][2][4] |
| Melting Point | 35-36 °C | [1] |
| 45-50 °C | [5] | |
| 51-56 °C | [2] | |
| 45.0-52.0 °C | [4] | |
| Boiling Point | 94 °C at 17 mmHg | [1] |
| 91-93 °C at 17 mmHg | [2] | |
| Flash Point | 98.9 °C | [5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a crucial indicator of a compound's purity, with pure substances typically exhibiting a sharp melting range.[6][7]
Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[8]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[8]
-
If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected temperature.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has turned into a clear liquid (T2). The melting range is T1-T2.
-
Boiling Point Determination at Reduced Pressure
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For substances that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.
Principle: By lowering the pressure above the liquid, the boiling point is also lowered.[10] The temperature at which the liquid's vapor pressure equals the reduced pressure of the system is measured.
Apparatus:
-
Test tube or small flask
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating bath (e.g., oil bath)
-
Vacuum source and manometer
Procedure (Micro-boiling-point method):
-
Sample Preparation: Place a small amount of liquid this compound (if melted) or a solution in a suitable solvent into a small test tube.
-
Apparatus Setup:
-
Place a short capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Place this assembly in a heating bath.
-
Connect the apparatus to a vacuum source with a manometer to control and measure the pressure.
-
-
Measurement:
-
Begin heating the bath while stirring. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10]
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The liquid will begin to cool. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point at that specific reduced pressure.[10] Record the temperature and the pressure.
-
Synthesis Workflow
This compound can be synthesized from 2,4-dichloropyrimidine. The following diagram illustrates the general workflow for this chemical transformation.
Caption: Synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H31903.03 [thermofisher.com]
- 5. This compound 97 13036-57-2 [sigmaaldrich.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomus.edu.iq [uomus.edu.iq]
Solubility Profile of 2-Chloro-4-methylpyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-methylpyrimidine in organic solvents. Due to a lack of readily available quantitative data in published literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.
Core Concepts in Solubility
The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, containing a polar pyrimidine (B1678525) ring and a non-polar methyl group, suggests a degree of solubility in a range of organic solvents. Generally, the dissolution of a solid in a liquid is an endothermic process, meaning that solubility tends to increase with higher temperatures.
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in scientific literature, qualitative information has been reported. The following table summarizes the known solubility of this compound in various organic solvents.
| Solvent | Chemical Formula | Polarity | Solubility |
| Methanol | CH₃OH | Polar Protic | Soluble[1] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[2] |
It is important to note that "soluble" is a qualitative term. For precise measurements, the experimental protocol outlined below is recommended.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[3][4][5] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pipettes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (typically several hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid decomposition of the solute.
-
Once the solvent is fully evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the evaporation dish minus its initial pre-weighed mass.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Factors Influencing the Solubility of Pyrimidine Derivatives
Several factors can influence the solubility of pyrimidine derivatives like this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar functional groups on the pyrimidine ring will favor solubility in more polar solvents.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. It is recommended to use high-purity materials for accurate measurements.
-
Co-solvency: In cases of low solubility, using a mixture of solvents (a primary solvent with a small amount of a highly effective co-solvent) can enhance the solubility of the compound.
References
- 1. This compound | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-methylpyrimidine, a valuable intermediate in medicinal chemistry, from the readily available starting material, 2,4-dichloropyrimidine (B19661). The document details the core synthetic methodologies, with a focus on regioselective C4-methylation, and presents quantitative data, experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction: The Importance of Regioselectivity
The synthesis of this compound from 2,4-dichloropyrimidine hinges on the selective functionalization of the C4 position of the pyrimidine (B1678525) ring. Generally, in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the C4 position of 2,4-dichloropyrimidine is intrinsically more reactive than the C2 position. This inherent reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack. This guide will explore methods that leverage this inherent reactivity to achieve the desired C4-methylation.
Synthetic Methodologies and Data
The primary route for the synthesis of this compound from 2,4-dichloropyrimidine involves a transition metal-catalyzed cross-coupling reaction with a methylating agent. Iron-catalyzed reactions using Grignard reagents have been reported to be effective for this transformation.
Iron-Catalyzed Methylation with Grignard Reagents
A common and effective method for the C4-methylation of 2,4-dichloropyrimidine is the iron-catalyzed cross-coupling with a methyl Grignard reagent, such as methylmagnesium chloride (MeMgCl). This reaction offers a cost-effective and straightforward approach to the desired product.
Reaction Scheme:
Caption: Iron-catalyzed C4-methylation of 2,4-dichloropyrimidine.
Quantitative Data Summary:
The following table summarizes the key quantitative data for the iron-catalyzed synthesis of this compound.
| Starting Material | Methylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | MeMgCl (3M in THF) | Fe(acac)₃ | THF | 0 | 8 | 50 | [1] |
Experimental Protocols
This section provides a detailed experimental protocol for the iron-catalyzed synthesis of this compound from 2,4-dichloropyrimidine.
Iron-Catalyzed Methylation of 2,4-Dichloropyrimidine[1]
Materials:
-
2,4-Dichloropyrimidine
-
Methylmagnesium chloride (MeMgCl) (3M solution in THF)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (2 g, 13.42 mmol) and Fe(acac)₃ (1.37 g, 3.9 mmol) in anhydrous THF (40 mL) at 0 °C under an argon atmosphere, add MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) dropwise.
-
Stir the resulting reaction mixture at 0 °C for 8 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Separate the organic phase, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography, eluting with a mixture of 25% ethyl acetate in hexanes, to afford this compound.
Expected Yield: 50%
Factors Influencing Regioselectivity
The selective functionalization of 2,4-dichloropyrimidine is a critical aspect of its synthetic utility. The preference for reaction at the C4 position is influenced by a combination of electronic and steric factors, as well as the reaction conditions and the nature of the catalyst and nucleophile.
Caption: Factors governing the regioselectivity of 2,4-dichloropyrimidine reactions.
Discussion of Factors:
-
Electronic Effects: The inherent electronic distribution of the pyrimidine ring makes the C4 and C6 positions more electrophilic and, therefore, more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.
-
Steric Hindrance: While the unsubstituted 2,4-dichloropyrimidine favors C4 reaction, the presence of substituents on the pyrimidine ring, particularly at the C5 position, can introduce steric hindrance that may influence the regioselectivity, potentially favoring reaction at the less hindered C2 position.
-
Catalyst and Ligand System: The choice of catalyst and associated ligands plays a crucial role in directing the regioselectivity of cross-coupling reactions. While iron catalysts like Fe(acac)₃ are shown to be effective for C4-methylation, specialized ligand systems in palladium catalysis have been developed to achieve selective C2 functionalization in certain cases.
-
Nature of the Nucleophile/Methylating Agent: The reactivity and steric bulk of the incoming nucleophile or organometallic reagent can also impact the site of reaction.
-
Reaction Conditions: Parameters such as temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regiochemical outcome.
Conclusion
The synthesis of this compound from 2,4-dichloropyrimidine is most effectively achieved through a regioselective C4-methylation. The iron-catalyzed cross-coupling with a methyl Grignard reagent provides a reliable and straightforward method. A thorough understanding of the factors that govern regioselectivity is paramount for optimizing this synthesis and for the rational design of synthetic routes to other functionalized pyrimidine derivatives. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.
References
Spectroscopic data for 2-Chloro-4-methylpyrimidine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylpyrimidine, a key building block in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.
¹H NMR Data
The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group on the pyrimidine (B1678525) ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.59 | Doublet (d) | 4.9 | 1H | H6 |
| 7.44 | Doublet (d) | 4.9 | 1H | H5 |
| 3.29 | Singlet (s) | - | 3H | -CH₃ |
Solvent: d₆-DMSO, Spectrometer Frequency: 400 MHz[1][2]
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C4 |
| ~162 | C2 |
| ~159 | C6 |
| ~122 | C5 |
| ~24 | -CH₃ |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by vibrations of the pyrimidine ring and the methyl group. The data below is based on spectra of similar pyrimidine derivatives and general IR absorption ranges.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1580 - 1400 | Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1380 | Medium | -CH₃ bending |
| ~800 | Strong | C-Cl stretch |
Mass Spectrometry Data
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
| m/z | Ion | Notes |
| 129.11 | [M+H]⁺ | Protonated molecular ion, observed via Electrospray Ionization (ESI-MS).[1][2] |
| 128/130 | [M]⁺ | Molecular ion peak (expected in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). |
| 93 | [M-Cl]⁺ | Loss of a chlorine radical. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (d₆-DMSO).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectrum is referenced to the residual solvent peak of d₆-DMSO (δ ~2.50 ppm).
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
The spectrum is referenced to the solvent peak of d₆-DMSO (δ ~39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Bruker Tensor 27 FT-IR spectrometer.[4]
Sample Preparation (Film Method): [4]
-
A small amount of this compound is dissolved in a volatile solvent such as dichloromethane.[4]
-
A drop of the solution is applied to a KBr or NaCl salt plate.
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
Data Acquisition (ESI-MS):
-
The sample solution is infused into the ESI source at a constant flow rate.
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
References
2-Chloro-4-methylpyrimidine: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyrimidine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued for its role as a chemical intermediate in the preparation of a diverse array of biologically active molecules. Its unique electronic properties and reactive chlorine atom make it a versatile substrate for various cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of pharmaceutical agents.
Physicochemical Properties
This compound, with the CAS number 13036-57-2, is a light yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Melting Point | 35-36 °C | [1] |
| Boiling Point | 94 °C (12 mmHg) | [1] |
| Appearance | Light yellow solid | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from readily available pyrimidine (B1678525) derivatives. The choice of method often depends on the desired scale, cost, and available starting materials.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine (B19661) | MeMgCl, Fe(acac)₃, THF, 0 °C, 8 h | 50 | [2] |
| 2,6-Dichloro-4-methylpyrimidine | Zinc powder, Iodine, Ethanol (B145695)/Water, 70 °C (Reflux), 4 h | 53 | [3] |
Experimental Protocols: Synthesis of this compound
Method 1: From 2,4-Dichloropyrimidine[2]
To a stirred solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) at 0 °C under an argon atmosphere, MeMgCl (3M THF solution, 4.47 mL, 13.42 mmol) was added dropwise. The resulting reaction mixture was stirred at 0 °C for 8 hours. The reaction was then quenched with water and extracted with ethyl acetate. The organic phase was evaporated, and the residue was purified by silica (B1680970) gel column chromatography (eluting with 25% EtOAc/hexanes) to afford this compound.
Method 2: From 2,6-Dichloro-4-methylpyrimidine[3]
To a vigorously stirred slurry containing 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water, 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine were sequentially added. The reaction mixture was heated to reflux at 70 °C for 4 hours. After completion, the mixture was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure to remove ethanol and subsequently extracted with dichloromethane. The combined organic layers were dried with anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent.
Key Reactions of this compound
The reactivity of this compound is dominated by the chemistry of its C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.
Key reaction pathways of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate a diverse range of substituted pyrimidines. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 80 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [2] |
| Resin-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ (cat.) | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1]
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable 2-aminopyrimidine (B69317) derivatives.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloropyrimidines
| Chloropyrimidine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyrimidine (B141910) | Various amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene (B28343) | 110 | - | [5] |
| Aryl chlorides | Morpholine | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | 95 | [6] |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[8]
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., XPhos), and the base (e.g., NaOtBu or K₃PO₄). Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress. After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Application in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several important pharmaceuticals, most notably the tyrosine kinase inhibitors Imatinib and Dasatinib, which are used in cancer therapy.
Synthesis of Imatinib Intermediate
A key step in the synthesis of Imatinib involves the coupling of a pyrimidine derivative with an aniline. While the direct use of this compound is not the primary route, its derivatives are crucial. For instance, a related intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is synthesized and then elaborated to Imatinib.
Synthesis of Dasatinib
In the synthesis of Dasatinib, a key intermediate is often formed through the reaction of a substituted aminothiazole with a chloropyrimidine derivative. Although various synthetic routes exist, the pyrimidine core is a central feature.
Signaling Pathways of End-Products
The therapeutic efficacy of drugs synthesized from this compound, such as Imatinib and Dasatinib, stems from their ability to inhibit specific signaling pathways that drive cancer cell proliferation and survival.
Imatinib Signaling Pathway
Imatinib primarily targets the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML).[1][8] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.[1][6] By binding to the ATP-binding site of these kinases, Imatinib blocks the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[1]
Imatinib's inhibition of the BCR-ABL signaling pathway.
Dasatinib Signaling Pathway
Dasatinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits BCR-ABL and SRC family kinases, as well as c-KIT, EPHA2, and PDGFRβ.[5][9] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of Imatinib resistance.[5]
Dasatinib's multi-targeted inhibition of key signaling kinases.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the efficient construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors for cancer therapy. A thorough understanding of its synthesis and reactivity, especially in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, is essential for leveraging its full potential in drug discovery and development. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Versatility of 2-Chloro-4-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
Abstract
2-Chloro-4-methylpyrimidine is a highly versatile heterocyclic building block that has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and reactive chlorine atom at the 2-position allow for facile and diverse functionalization, making it an ideal starting point for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of targeted therapies for oncology and neurodegenerative diseases. We present key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of drug discovery.
Introduction: The Pyrimidine (B1678525) Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a cornerstone of biological processes.[1] This inherent biocompatibility, coupled with its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, has made the pyrimidine scaffold a highly attractive core structure in drug design.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2][3][4]
This compound (CAS: 13036-57-2) stands out as a particularly valuable intermediate.[5] The electron-deficient nature of the pyrimidine ring activates the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing diverse chemical functionalities. This reactivity is central to its utility in constructing complex molecular architectures targeting specific biological pathways.
Synthetic Utility and Key Reactions
The primary utility of this compound lies in its reactivity, which allows it to serve as a foundational building block for more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, and the scaffold can participate in palladium-catalyzed cross-coupling reactions.
General Synthesis Workflow
A common strategy in drug discovery involves a multi-step synthesis beginning with the this compound core. This workflow typically involves an initial key coupling or substitution reaction, followed by further modifications to elaborate the structure and optimize its biological activity and pharmacokinetic properties.
Caption: General synthetic workflow using this compound.
Application in Oncology: B-Raf Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.[6] Mutations in the B-Raf kinase, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.
Dabrafenib: A Case Study
This compound is an indispensable building block in the synthesis of Dabrafenib , a potent and selective inhibitor of B-RafV600E kinase. The synthesis involves a key step where the pyrimidine core is introduced via a substitution reaction.
The RAS/RAF/MEK/ERK Signaling Pathway
Dabrafenib functions by inhibiting the mutated B-Raf kinase, thereby blocking downstream signaling through MEK and ERK, which ultimately prevents the transcription of genes involved in cell proliferation.
Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of Dabrafenib.
Quantitative Data: B-Raf Inhibitory Activity
The potency of Dabrafenib, synthesized using the this compound core, has been well-characterized in both enzymatic and cellular assays.
| Compound | Target | Assay Type | IC50 | Cell Line | Cell-Based IC50 | Reference(s) |
| Dabrafenib | B-RafV600E | Enzymatic | 0.8 nM | SKMEL28 (Melanoma) | 3 nM | |
| B-Raf (wild-type) | Enzymatic | 3.2 nM | Colo205 (Colorectal) | 7 nM | ||
| c-Raf | Enzymatic | 5.0 nM | A375P F11 (Melanoma) | 8 nM | ||
| HFF (Fibroblast, WT) | 3.0 µM |
Table 1: In vitro inhibitory activity of Dabrafenib.
Application in Neurodegenerative Disease: BACE1 Inhibitors
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a primary cause of Alzheimer's disease. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. As the rate-limiting enzyme, BACE1 is a major therapeutic target for reducing Aβ production. The 2-aminopyrimidine (B69317) scaffold, readily accessible from this compound, serves as a core structural motif in the development of potent BACE1 inhibitors.[3]
The Amyloid Precursor Protein (APP) Processing Pathway
BACE1 inhibitors block the initial cleavage of APP, preventing the formation of the Aβ peptides that aggregate to form neurotoxic plaques in the brain.
Caption: The amyloidogenic pathway and the role of BACE1 inhibitors.
Quantitative Data: Pyrimidine-Based BACE1 Inhibitors
While direct SAR data for simple this compound derivatives is limited, more complex molecules incorporating the 2-aminopyrimidine core have shown potent BACE1 inhibition. These compounds often feature additional functionalities to occupy the S1 and S3 substrate-binding pockets of the enzyme.
| Compound ID | Core Scaffold | BACE1 IC50 | Selectivity | Reference(s) |
| Compound 8 | Acyl guanidine | 0.32 nM | >700-fold vs CatD | [3] |
| Compound 18 | Amino-oxazine | 12 nM | N/A | [3] |
| Compound 2.13A | 2,4,6-trisubstituted pyrimidine | 6.92 µM | N/A |
Table 2: In vitro inhibitory activity of representative pyrimidine-based BACE1 inhibitors.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of novel compounds. Below are representative methodologies for the preparation of a key intermediate and for the biological evaluation of B-Raf and BACE1 inhibitors.
Synthesis Protocol: Preparation of (4-methylpyrimidin-2-yl)methylamine
This protocol describes the synthesis of a key intermediate for beta-secretase inhibitors starting from this compound.
-
Cyanation Reaction:
-
Combine this compound (725 mg, 5.62 mmol), zinc cyanide (396 mg, 3.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562 mmol) in a flask with DMF (10 mL).
-
Heat the slurry at 110 °C under a nitrogen atmosphere for 30 minutes.
-
Cool the mixture to room temperature, dilute with EtOAc (70 mL), and wash with 2N ammonium (B1175870) hydroxide (B78521) (50 mL).
-
Wash the organic layer with brine (20 mL) and concentrate in vacuo.
-
Purify the crude product by column chromatography (30% EtOAc in hexane) to yield 4-methylpyrimidine-2-carbonitrile (B1315288).
-
-
Reduction to Amine:
-
To a solution of 4-methylpyrimidine-2-carbonitrile (450 mg) in MeOH (5 mL), add aqueous ammonium hydroxide solution (1 mL) and a catalytic amount of Raney nickel.
-
Hydrogenate the reaction mixture at 55 psi for 2 hours.
-
Filter the mixture to remove the catalyst and evaporate the solvent to yield (4-methylpyrimidin-2-yl)methylamine.
-
Biological Assay Protocol: In Vitro B-Raf Kinase Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assay kits and measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Caption: Experimental workflow for an in vitro B-Raf kinase assay.
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human B-Raf (WT or V600E) and the substrate (e.g., inactive MEK1) in 1x Kinase Buffer.
-
Prepare a stock solution of ATP in sterile water.
-
Prepare serial dilutions of the test inhibitor (e.g., Dabrafenib) in 1x Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).
-
-
Assay Procedure (96-well plate):
-
To appropriate wells, add the test inhibitor dilutions or a DMSO vehicle control.
-
Add the diluted B-Raf enzyme to all wells except the "no enzyme" blank.
-
Initiate the reaction by adding a master mix of the MEK1 substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Allow the plate and a luminescent kinase detection reagent (e.g., Kinase-Glo®) to equilibrate to room temperature.
-
Add the detection reagent to each well. This stops the kinase reaction and initiates a luciferase reaction that produces light from the remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Biological Assay Protocol: BACE1 FRET Assay
This protocol uses a peptide substrate with a fluorophore and a quencher to measure BACE1 activity. Cleavage of the substrate by BACE1 results in an increase in fluorescence.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Dilute recombinant human BACE1 enzyme in Assay Buffer (final concentration ~1 nM).
-
Reconstitute the FRET peptide substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer with a constant DMSO concentration.
-
-
Assay Procedure (384-well black plate):
-
Add inhibitor dilutions or a DMSO vehicle control to the wells.
-
Add the diluted BACE1 enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate solution.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 350/490 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the data and fitting to a sigmoidal dose-response curve.
-
Conclusion
This compound is a proven and highly effective starting material in medicinal chemistry. Its synthetic tractability allows for the efficient construction of diverse molecular libraries. As demonstrated by its central role in the development of the B-Raf inhibitor Dabrafenib, this scaffold provides a robust foundation for creating potent and selective agents against validated therapeutic targets in oncology. Furthermore, its incorporation into advanced BACE1 inhibitors highlights its potential for addressing key challenges in neurodegenerative diseases. The continued exploration of derivatives built upon the this compound core promises to yield novel therapeutic candidates for a range of human diseases. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
The Ascendant Therapeutic Potential of 2-Chloro-4-methylpyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in medicinal chemistry. Among its myriad of derivatives, those originating from the 2-chloro-4-methylpyrimidine core have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values represent the concentration of the compound required to inhibit 50% of the cancer cell population's growth or viability.
| Derivative/Compound | Cancer Cell Line | Activity (µM) | Reference |
| Series 1: Amino-substituted pyrimidines | |||
| Derivative 6 (bromophenyl piperazine (B1678402) moiety) | HCT116 (Colon) | EC50: 89.24 ± 1.36 | [1][2] |
| MCF7 (Breast) | EC50: 89.37 ± 1.17 | [1][2] | |
| Derivative 1 (4-methyl piperazine moiety) | HCT116 (Colon) | EC50: 209.17 ± 1.23 | [2] |
| MCF7 (Breast) | EC50: 221.91 ± 1.37 | [2] | |
| Series 2: Pyrazolo[3,4-d]pyrimidine derivative | |||
| Compound 12b | VEGFR-2 Kinase | IC50: 0.09 | [3] |
| Series 3: Furo[2,3-d]pyrimidine derivatives | |||
| Compound 4c | VEGFR-2 Kinase | IC50: 57.1 | [4] |
| Compound 7b | VEGFR-2 Kinase | IC50: 42.5 | [4] |
| Compound 7c | VEGFR-2 Kinase | IC50: 52.5 | [4] |
| Series 4: Pyrido[4,3-d]pyrimidine derivative | |||
| Compound 1 | EGFR Kinase | IC50: 0.0148 | [5] |
| Series 5: N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative | |||
| Compound SP2 | HT-29 (Colon) | IC50: 4.07 | [6] |
| COLO-205 (Colon) | IC50: 4.98 | [6] | |
| VEGFR-2 Kinase | IC50: 6.82 | [6] | |
| Series 6: Oxazine-linked pyrimidine | |||
| TRX-01 | MCF-7 (Breast) | IC50: 9.17 | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have been investigated for their potential to inhibit the growth of various bacterial and fungal strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-containing thioureas | |||
| Compound 4h | S. aureus (DNA gyrase) | IC50: 1.25 | [8] |
| S. aureus (Topo IV) | IC50: 67.28 | [8] | |
| S. aureus (DHFR) | IC50: 0.13 | [8] | |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | |||
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus (MSSA) | 3.12 ± 0.09 | [9] |
| S. aureus (MRSA) | 4.61 ± 0.22 | [9] | |
| General Pyrimidine Derivatives | |||
| Cystobactamids | Gram-positive isolates | 0.125 - 8 | [10] |
| Chelocardins | Gram-positive isolates | 0.5 - 8 | [10] |
| Cystobactamids | P. aeruginosa | MIC50: 4 | [10] |
| Cystobactamids | A. baumannii | MIC50: 8 | [10] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Certain pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (SI = COX-1 IC50 / COX-2 IC50) is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Derivative/Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Thiazolo[4,5-d]pyrimidine analog | ||||
| Compound 48g | - | 0.87 | - | [11] |
| General Pyrimidine Derivatives | ||||
| Compound 7 | >100 | 0.36 | >277 | [11] |
| Compound 9 | >100 | 0.29 | >344 | [11] |
| Compound 2a | 6.43 | 3.5 | 1.84 | [12] |
| Lipoxygenase Inhibitors | ||||
| Compound 5 | - | IC50: 10.7 | - | [13] |
| Compound 9 | - | IC50: 1.1 | - | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.
Synthesis of 2-Amino-4-chloropyrimidine Derivatives[14]
Method 1: From Isocytosine
-
In a reaction vessel, add phosphorus oxychloride and isocytosine.
-
Stir the mixture and heat to 80°C for 1 hour.
-
Increase the temperature to 120°C and reflux for 3 hours. Absorb the tail gas with water.
-
After reflux, distill to recover the phosphorus oxychloride.
-
Drop the remaining reaction liquid into ice water, maintaining the temperature below 40°C.
-
Perform multiple extractions with dichloromethane (B109758).
-
To the lower dichloromethane phase, add activated carbon for decolorization and then filter.
-
Heat the filtrate to 40-60°C to remove the dichloromethane.
-
Add 80g of ethanol (B145695) and stir for 1 hour.
-
Cool to below 0°C and allow to crystallize for 2 hours.
-
Filter the white solid product, 2-amino-4-chloropyrimidine.
Method 2: From 2,4-Dichloropyrimidine (B19661) [14]
-
In a three-necked flask, add 2,4-dichloropyrimidine and ammonia.
-
Stir and reflux the mixture for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter.
-
Wash the crude product sequentially with ethanol (200 mL) and water (500 mL).
-
Dry the product and recrystallize from a 1:1 mixture of dichloromethane and petroleum ether to obtain the white solid 2-amino-4-chloropyrimidine.
MTT Assay for Anticancer Activity[15][16][17]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Kinase Inhibition Assay (e.g., VEGFR-2)[3][4]
-
Assay Setup: In a microplate, add the kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)[10]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory COX Inhibition Assay[12][18]
-
Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.
-
Assay Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a substrate (e.g., arachidonic acid).
-
Compound Incubation: Add various concentrations of the test compounds to the assay mixture.
-
Reaction Measurement: Measure the enzyme activity, often by monitoring the oxygen consumption or the formation of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the precise mechanism of action of these compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[15] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[16]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17]
Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[18]
Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.
NF-κB Signaling Pathway in Inflammation and Cancer
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] Its dysregulation is a hallmark of many inflammatory diseases and cancers.
Caption: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer, microbial pathogens, and inflammatory processes, coupled with their accessibility through straightforward synthetic routes, makes them attractive candidates for further investigation. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as on elucidating their detailed mechanisms of action and evaluating their in vivo efficacy and safety profiles in relevant disease models. The continued exploration of this chemical space holds significant potential for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 7. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [wap.guidechem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MAPK signaling pathway | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyrimidine is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its pyrimidine (B1678525) core is a common scaffold in a variety of biologically active molecules, including antiviral and anticancer agents.[2] This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for use by researchers in both academic and industrial settings. The primary method detailed is the reduction of 2,6-dichloro-4-methylpyrimidine. Alternative synthetic routes are also briefly discussed.
Synthesis Protocol: From 2,6-dichloro-4-methylpyrimidine
This protocol outlines the synthesis of this compound via the reduction of 2,6-dichloro-4-methylpyrimidine using zinc powder.[3][4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,6-dichloro-4-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | 50.0 g (0.31 mol) | Starting material |
| Zinc Powder | Zn | 65.38 | 41 g (0.63 mol) | Reducing agent |
| Iodine | I₂ | 253.81 | 0.78 g (3.08 mmol) | Catalyst |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 250 mL | Solvent |
| Water | H₂O | 18.02 | 250 mL | Solvent |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | As needed | Drying agent |
| Silica (B1680970) Gel | SiO₂ | 60.08 | As needed | For column chromatography |
| Hexane/DCM mixture | - | - | As needed | Eluent for chromatography |
Experimental Procedure
-
Reaction Setup : In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water.[3][4]
-
Addition of Reagents : To the vigorously stirred slurry, sequentially add 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine.[3][4]
-
Reaction : Heat the reaction mixture to reflux at 70°C and maintain for 4 hours.[3][4]
-
Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove unreacted zinc and other solids.[3][4]
-
Extraction : Concentrate the filtrate under reduced pressure to remove the ethanol. Subsequently, extract the aqueous residue with dichloromethane (DCM).[3][4] Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent.[3][4]
-
Purification : Purify the resulting residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent.[3][4] This will yield this compound as a white solid.[3]
Characterization Data
| Parameter | Value |
| Yield | 20.6 g (53%)[3] |
| Appearance | White solid[3] |
| ¹H-NMR (400 MHz, d6-DMSO) | δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 3.29 (s, 3H)[3] |
| ESI-MS | 129.11 (M+H⁺)[3] |
| Melting Point | 35-36 °C[1] |
| Boiling Point | 94 °C (12 mmHg)[1][5] |
Alternative Synthesis Routes
Other reported methods for the synthesis of this compound include:
-
From 2,4-dichloropyrimidine (B19661) : A method involving the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst (Fe(acac)₃) has been reported to yield this compound in 50% yield.[5][6]
-
Dehydrochlorination : Another approach involves the dehydrochlorination of this compound hydrochloride with phosphorus trichloride (B1173362) and triethylamine.[5]
-
From Malonamide (B141969) : A multi-step synthesis starting from malonamide and methyl acetate (B1210297) to produce 2,4-dihydroxy-6-methylpyrimidine, which is then chlorinated, has also been described.[7]
Experimental Workflow
References
- 1. This compound [chembk.com]
- 2. This compound (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 13036-57-2 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [chembk.com]
- 7. guidechem.com [guidechem.com]
Application Note: Purification of 2-Chloro-4-methylpyrimidine by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide and detailed protocol for the purification of 2-Chloro-4-methylpyrimidine using silica (B1680970) gel column chromatography. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[1] Achieving high purity of this intermediate is essential for the successful synthesis of target active pharmaceutical ingredients. This note outlines the necessary materials, safety precautions, and a step-by-step procedure for efficient purification, including data from established methods.
Compound Properties and Safety Information
This compound is typically a white to pale yellow solid at room temperature.[2][3] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₅H₅ClN₂ | [4][5] |
| Molecular Weight | 128.56 g/mol | [4][5][6][7] |
| CAS Number | 13036-57-2 | [2][3][6] |
| Appearance | White to pale yellow solid/powder | [2][8] |
| Melting Point | 35-51 °C | [3][4][6] |
| Boiling Point | 94 °C @ 17 mmHg | [2][4] |
| Purity (Commercial) | 97% to >98% (GC) |[6] |
Safety Precautions: this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6] It is also irritating to the respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles (eye/face protection), gloves, and a lab coat, must be worn at all times.[4] All handling should be performed inside a certified chemical fume hood.
Principles of Purification
Silica gel column chromatography is a standard liquid chromatography technique used to separate components of a mixture.[9] The stationary phase, silica gel, is a polar adsorbent.[9][10] A liquid mobile phase (eluent) is passed through the column to carry the components of the mixture down the stationary phase at different rates. Separation is achieved based on the differential partitioning of the compounds between the polar stationary phase and the less polar mobile phase. Compounds with higher polarity will have stronger interactions with the silica gel and will elute more slowly, while less polar compounds will travel down the column faster.
For this compound, various solvent systems have been successfully employed to achieve purification, with the choice depending on the specific impurities present in the crude mixture.
Experimental Data and Protocols
Several methods for the purification of this compound by silica gel column chromatography have been reported. The selection of the mobile phase is critical for achieving optimal separation. The following table summarizes conditions and results from different protocols.
Table 2: Reported Conditions for Silica Gel Chromatography of this compound
| Eluent System (Mobile Phase) | Stationary Phase | Reported Yield | Reference |
|---|---|---|---|
| 25% Ethyl Acetate in Hexane | Silica Gel | 50% | [3][4] |
| 30% Ethyl Acetate in Hexane | Silica Gel | 67% (for a related synthesis) | [3] |
| Hexane / Dichloromethane (B109758) (DCM) Mixture | Silica Gel | 53% | [2][8] |
| Petroleum Ether / Dichloromethane (2:1) | 200-300 mesh Silica Gel | 78% (for a related compound) |[11] |
Detailed Purification Protocol
This protocol describes a general procedure for the purification of this compound based on the established methods. The "dry loading" method is recommended for solid samples to ensure a uniform application and improve separation resolution.
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated), chamber, and UV lamp
Caption: Workflow for the purification of this compound.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution to form a slurry.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is the solid-supported sample.[12]
-
-
Column Packing (Slurry Method):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom outlet.[13]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[13]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or a low percentage EtOAc/Hexane mixture).
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[13]
-
Open the stopcock to allow some solvent to drain, settling the silica bed. The final packed column should be free of cracks or channels.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[13]
-
Drain the solvent until its level is just at the top of the sand layer.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded sample powder onto the top layer of sand in the column, creating an even layer.
-
Gently add a small amount of the eluent to the top of the column, being careful not to disturb the sample layer.
-
Begin the elution process by adding the mobile phase. A common starting point is a low-polarity mixture like 5-10% Ethyl Acetate in Hexane.
-
Maintain a constant flow of eluent through the column, either by gravity or by applying gentle positive pressure (flash chromatography).
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of numbered test tubes or flasks.
-
Monitor the separation process using Thin Layer Chromatography (TLC). Spot small aliquots from the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing the same eluent system (or a slightly more polar one to ensure movement).
-
Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.
-
Fractions showing a single, clean spot corresponding to the product should be pooled together.
-
-
Product Isolation:
The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H-NMR and Mass Spectrometry (MS).[2][8] A successful purification should yield a white solid with a purity level suitable for subsequent synthetic steps.[2][8]
References
- 1. This compound (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | 13036-57-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 13036-57-2 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. columbia.edu [columbia.edu]
- 10. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 11. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 12. Purification [chem.rochester.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Analytical Methods for the Characterization of 2-Chloro-4-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of 2-Chloro-4-methylpyrimidine (CAS No. 13036-57-2), a key intermediate in pharmaceutical synthesis. The methodologies outlined below cover chromatographic, spectroscopic, and thermal analysis techniques essential for identity confirmation, purity assessment, and stability studies.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13036-57-2 |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol [1][2] |
| Appearance | White to light yellow solid |
| Melting Point | 35-36 °C[2][3] |
| Boiling Point | 94 °C at 17 mmHg[4] |
| Solubility | Soluble in chloroform (B151607) and other organic solvents |
Chromatographic Methods
Chromatographic techniques are fundamental for separating this compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for assessing the purity and quantifying the assay of this compound. A reversed-phase method is typically employed.
Application Note: This HPLC method is suitable for determining the purity of this compound in bulk drug substances and for monitoring the progress of synthesis reactions. The method is designed to separate the main component from potential starting materials, by-products, and degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is recommended for optimal separation. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Typical Value |
| Retention Time | ~ 8.5 min |
| Purity (by area%) | > 98% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the molecular weight of this compound.
Application Note: This GC-MS method is ideal for identifying volatile organic impurities and confirming the identity of this compound through its mass spectrum. It is particularly useful for analyzing reaction mixtures and for final product release testing.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific GC conditions |
| Molecular Ion [M]⁺ | m/z 128 |
| [M+2]⁺ (due to ³⁷Cl) | m/z 130 (approximately 1/3 the intensity of the molecular ion) |
| Key Fragment Ions | Fragmentation will likely involve the loss of Cl, CH₃, and cleavage of the pyrimidine (B1678525) ring. |
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Application Note: ¹H and ¹³C NMR are essential for the unambiguous identification of this compound. These techniques confirm the presence and connectivity of all atoms in the molecule.
Experimental Protocol for ¹H and ¹³C NMR:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of the deuterated solvent. Filter the solution into an NMR tube.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation:
¹H NMR Data (400 MHz, DMSO-d₆) [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.59 | Doublet | 4.9 | 1H | Pyrimidine H-6 |
| 7.44 | Doublet | 4.9 | 1H | Pyrimidine H-5 |
| 3.29 | Singlet | - | 3H | Methyl (CH₃) |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-4 |
| ~160 | C-2 |
| ~158 | C-6 |
| ~120 | C-5 |
| ~24 | Methyl (CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Application Note: The FTIR spectrum provides a molecular fingerprint for this compound, allowing for quick identity confirmation by comparing the spectrum to a reference.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory with the solid sample placed directly on the crystal.
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| ~1450-1350 | C-H bending (methyl) |
| ~800-700 | C-Cl stretching |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound.
Application Note: DSC is used to determine the melting point and purity of this compound. TGA provides information about its thermal stability and decomposition profile.
Experimental Protocol:
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 100 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
TGA Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Data Presentation:
| Parameter | Typical Value |
| DSC Melting Onset | ~35 °C |
| DSC Melting Peak | ~36 °C |
| TGA Onset of Decomposition | > 150 °C (Expected) |
Visualizations
Caption: Experimental workflow for the analytical characterization.
Caption: Relationship between analytical techniques and characterization goals.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-methylpyrimidine Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of such compounds.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of the purity of this compound and the separation of its potential process-related impurities.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[1][3] Separation is achieved based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase, leading to longer retention times. Detection is performed using a UV detector at a wavelength where the analyte and its impurities have significant absorbance.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the system suitability must be verified. Inject the Reference Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following tables present representative data obtained from the analysis of a this compound sample.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.25 | 1254321 | 1.15 | 5500 |
| 2 | 10.26 | 1256789 | 1.16 | 5520 |
| 3 | 10.25 | 1253987 | 1.15 | 5490 |
| 4 | 10.27 | 1258765 | 1.14 | 5530 |
| 5 | 10.26 | 1255432 | 1.15 | 5510 |
| Mean | 10.26 | 1255859 | 1.15 | 5510 |
| RSD (%) | 0.08 | 0.16 | - | - |
Table 2: Purity Analysis of this compound Sample
| Peak ID | Retention Time (min) | Peak Area | Area (%) |
| Impurity 1 | 4.52 | 2456 | 0.19 |
| Impurity 2 | 7.89 | 3123 | 0.25 |
| This compound | 10.26 | 1255859 | 99.42 |
| Impurity 3 | 12.45 | 1890 | 0.14 |
| Total | - | 1263328 | 100.00 |
The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is specific, as evidenced by the separation of the main component from its potential impurities. The system suitability parameters are well within the accepted limits, indicating the reliability of the analytical system. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound.
References
Application Note: 1H and 13C NMR Assignment for 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 2-chloro-4-methylpyrimidine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate NMR spectral assignment is crucial for its quality control and for monitoring its subsequent chemical transformations. This document outlines the experimental procedure for NMR data acquisition and presents the assigned 1H and predicted 13C NMR data in a clear, tabular format. Furthermore, visualizations of the molecular structure and the experimental workflow are provided to facilitate understanding.
Introduction
This compound is a heterocyclic compound with the molecular formula C5H5ClN2. Its structure consists of a pyrimidine (B1678525) ring substituted with a chloro group at the 2-position and a methyl group at the 4-position. The unambiguous assignment of its 1H and 13C NMR signals is essential for chemists working with this molecule to confirm its identity, purity, and to study its reactivity. This note details the necessary steps to acquire and interpret the NMR spectra of this compound.
Data Presentation
1H NMR Spectral Data
The experimental 1H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H6 | 8.59 | Doublet (d) | 4.9 | 1H |
| H5 | 7.44 | Doublet (d) | 4.9 | 1H |
| -CH3 | 3.29 | Singlet (s) | - | 3H |
Table 1: Experimental 1H NMR data for this compound in DMSO-d6.
13C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C2 | 162.1 |
| C4 | 168.5 |
| C5 | 121.8 |
| C6 | 157.0 |
| -CH3 | 24.0 |
Table 2: Predicted 13C NMR data for this compound. It is important to note that these are computationally predicted values and await experimental verification.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of deuterated NMR solvent (e.g., DMSO-d6). Ensure the solvent is of high purity to avoid interfering signals.
-
Dissolution: Vortex the sample gently until the solid is completely dissolved. If necessary, gentle warming can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
1H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d6
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)
-
Referencing: The residual solvent peak of DMSO-d6 (δ = 2.50 ppm) can be used as an internal reference.
13C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d6
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)
-
Relaxation Delay (D1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-250 ppm (e.g., from -10 to 210 ppm)
-
Referencing: The solvent peak of DMSO-d6 (δ = 39.52 ppm) can be used as an internal reference.
Mandatory Visualizations
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-4-methylpyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 2-aryl-4-methylpyrimidines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules, particularly as kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For drug development professionals, this reaction is essential for synthesizing complex organic molecules from readily available starting materials. This compound is an attractive electrophilic partner in these reactions due to the reactivity of the C-Cl bond on the electron-deficient pyrimidine (B1678525) ring. The resulting 2-aryl-4-methylpyrimidine derivatives are key pharmacophores in a variety of therapeutic areas, including oncology, by targeting crucial signaling pathways.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted pyrimidines are foundational scaffolds in the design of kinase inhibitors.[1] The 2-aryl-4-methylpyrimidine core, synthesized via Suzuki coupling, has been identified in potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.
VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibitors targeting VEGFR-2 can block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration.
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers, making it a key therapeutic target.[3] Anilinopyrimidine-based compounds, which can be synthesized from this compound, have been developed as potent dual inhibitors of c-Met and VEGFR-2.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of chloropyrimidine derivatives with various boronic acids. While specific data for this compound is limited in the literature, the data for structurally similar 2,4-dichloropyrimidines provides a strong predictive basis for reaction optimization. The reaction at the 2-position is generally facile under the conditions described.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloropyrimidines
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane (B91453) | 100 | 24 | 71 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 |
| Pd₂(dba)₃ (2) / SPhos (8) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 80 |
| Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DMF/H₂O (10:1) | 120 (MW) | 0.25-1 | 75-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 80-100 | 18-22 | 60-80 |
MW denotes microwave irradiation. Data is adapted from studies on 2,4-dichloropyrimidine (B19661) and other chloropyrimidines.[4][5][6][7]
Table 2: Substrate Scope with Various Boronic Acids (Microwave-Assisted Conditions)
| Boronic Acid Partner | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-methylpyrimidine | 81 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyrimidine | 77 |
| 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-4-methylpyrimidine | 72 |
| 4-Methylphenylboronic acid | 4-Methyl-2-(p-tolyl)pyrimidine | 75 |
| 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-4-methylpyrimidine | 80 |
| 3-(Methoxycarbonyl)phenylboronic acid | Methyl 3-(4-methylpyrimidin-2-yl)benzoate | 62 |
| 2-Naphthylboronic acid | 4-Methyl-2-(naphthalen-2-yl)pyrimidine | 83 |
| 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)pyrimidine | 65 |
Conditions: 2,4-Dichloropyrimidine (1 equiv.), Boronic Acid (1 equiv.), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3 equiv.), 1,4-Dioxane/H₂O (2:1), 100°C, 15 min (Microwave). Yields are for the C4-substituted product from 2,4-dichloropyrimidine and serve as an estimate for the reactivity of this compound.[4][6]
Experimental Protocols
The following protocols provide detailed methodologies for conventional and microwave-assisted Suzuki coupling reactions. Optimization may be required for specific boronic acids.
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol is a general method for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Nitrogen or Argon gas
-
Standard, oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100°C.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-methylpyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times.[4][6]
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.5 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (2 mL)
-
Argon gas
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane and water.
-
Seal the vial and purge with argon for 5-10 minutes.
-
Place the vial in the microwave reactor and heat to 100°C for 15 minutes with stirring.
-
After the reaction, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow and Logic Diagrams
The selection of appropriate reaction conditions is crucial for a successful Suzuki coupling. The following diagrams illustrate a general experimental workflow and a logic diagram for choosing reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in the development of antiviral therapeutics. Its presence in the nucleobases of DNA and RNA makes it a prime target for developing analogs that can interfere with viral replication. 2-Chloro-4-methylpyrimidine is a versatile and reactive starting material for the synthesis of a diverse array of 2,4-disubstituted pyrimidine derivatives with potential antiviral activity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the biological activity of the resulting compounds.
This document provides detailed application notes and experimental protocols for the synthesis of novel antiviral candidates from this compound. The primary antiviral mechanisms explored for these compounds are the inhibition of host cell kinases and the disruption of the de novo pyrimidine biosynthesis pathway, a critical process for the replication of many viruses.
Key Antiviral Mechanisms of Pyrimidine Derivatives
Pyrimidine-based antiviral agents can exert their effects through various mechanisms. Two prominent pathways are:
-
Kinase Inhibition: Many viruses rely on host cell kinases for their replication and pathogenesis. Pyrimidine derivatives can be designed to act as kinase inhibitors, blocking these crucial signaling pathways and thereby inhibiting viral propagation.[1]
-
Inhibition of de novo Pyrimidine Biosynthesis: Viruses are highly dependent on the host cell's machinery for the synthesis of nucleotides required for their genome replication. A key enzyme in the de novo pyrimidine biosynthesis pathway is Dihydroorotate Dehydrogenase (DHODH).[2][3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, effectively starving the virus of essential building blocks for RNA and DNA synthesis.[2][3] This mechanism has been shown to have broad-spectrum antiviral activity.[4]
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Amino-4-methylpyrimidine (B85506) Derivatives
This protocol is adapted from a method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and can be applied to this compound for the generation of a library of potential antiviral compounds.[5]
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., 4-methylpiperazine, morpholine, various anilines)
-
Triethylamine (B128534) (TEA)
-
Anhydrous propanol (B110389)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol) and the desired substituted amine (1.1 mmol).
-
Add anhydrous propanol (2 mL) to the vial.
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-methylpyrimidine derivative.
Expected Outcome:
This procedure is expected to yield a variety of 2-amino-4-methylpyrimidine derivatives in moderate to good yields, depending on the nucleophilicity of the amine used. The purity of the final compounds should be assessed by NMR and LC-MS.
Data Presentation
The following tables summarize representative quantitative data for antiviral pyrimidine derivatives. While not directly synthesized from this compound, this data illustrates the type of information that should be generated when evaluating novel compounds.
Table 1: Antiviral Activity of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives against Tobacco Mosaic Virus (TMV) [6]
| Compound ID | R Group | Curative Effect EC₅₀ (µg/mL) |
| 8f | 2,4-dichlorophenyl | 290.98 |
| 8h | 4-bromophenyl | 315.21 |
| 8i | 4-iodophenyl | 246.48 |
| 8k | 2-fluorophenyl | 438.29 |
| 8n | 4-methylphenyl | 389.17 |
| 8q | 3,4-dimethylphenyl | 356.73 |
| 8w | 2-naphthyl | 330.15 |
| Ningnanmycin | (Commercial Control) | 301.83 |
Table 2: Anticancer Activity of 2-Amino-4-substituted-pyrimidine Derivatives [5]
| Compound ID | Substituent at C4 | Anticancer Activity EC₅₀ (µM) on HCT116 cells |
| 1 | 4-methylpiperazin-1-yl | 209.17 ± 1.23 |
| 2 | 4-methylpiperidin-1-yl | > 300 |
| 3 | 4-(pyrimidin-2-yl)piperazin-1-yl | 251.34 ± 1.19 |
| 4 | 4-(4-fluorophenyl)piperazin-1-yl | 234.18 ± 1.28 |
| 5 | 4-(4-(2-fluorophenyl)piperazin-1-yl) | 241.15 ± 1.31 |
| 6 | 4-(4-(4-bromophenyl)piperazin-1-yl) | 89.24 ± 1.36 |
| 7 | 4-(4-(4-chlorophenyl)piperazin-1-yl) | 198.21 ± 1.42 |
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key antiviral mechanisms of pyrimidine derivatives.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of host cell kinase signaling by pyrimidine derivatives.
Experimental Workflow Diagram
Caption: General workflow for synthesis and antiviral evaluation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyrimidine-based antiviral compounds. The straightforward nucleophilic substitution at the 2-position allows for the creation of diverse chemical libraries. By targeting crucial host cell pathways, such as kinase signaling and de novo pyrimidine biosynthesis, these compounds have the potential to act as broad-spectrum antiviral agents with a high barrier to resistance. The provided protocols and application notes offer a solid foundation for researchers to explore the synthesis and evaluation of new antiviral therapies based on the 4-methylpyrimidine (B18481) scaffold.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anticancer Agents from 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of 2-arylamino-4-methylpyrimidine derivatives as potential anticancer agents. 2-Chloro-4-methylpyrimidine serves as a versatile starting material for the development of compounds that can exhibit potent inhibitory activity against various protein kinases implicated in cancer progression. The following protocols are based on established synthetic methodologies for pyrimidine-based kinase inhibitors.
Introduction
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs. Its ability to mimic the purine (B94841) bases of ATP allows pyrimidine derivatives to effectively target the ATP-binding sites of protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of protein kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document outlines the synthesis of 2-arylamino-4-methylpyrimidine derivatives, a class of compounds that has shown promise as inhibitors of kinases such as p21-activated kinase 1 (PAK1) and Epidermal Growth Factor Receptor (EGFR).[1][2]
General Synthetic Strategy
The overall synthetic approach involves a two-step process starting from this compound:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyrimidine ring is displaced by a substituted aniline (B41778) to introduce the arylamino moiety.
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom at the 4-position is then replaced with an aryl group via a palladium-catalyzed Suzuki coupling reaction. This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)-4-methylpyrimidine Intermediate
This protocol describes the nucleophilic aromatic substitution reaction to synthesize the key intermediate.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired 2-(arylamino)-4-methylpyrimidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Final 2-(Arylamino)-4-aryl-pyrimidine Compound via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the second aryl group.
Materials:
-
2-(Arylamino)-4-chloro-pyrimidine intermediate from Protocol 1
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Schlenk tube or microwave reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer with heating
Procedure:
-
In a Schlenk tube or microwave vial, combine the 2-(arylamino)-4-chloro-pyrimidine intermediate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Alternatively, microwave irradiation can be used to significantly reduce the reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 2-(arylamino)-4-aryl-pyrimidine compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation
The following tables summarize the in-vitro antiproliferative activity of representative 2-arylamino-4-aryl-pyrimidine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of 2-Arylamino-4-aryl-pyrimidines
| Compound ID | R¹ (at 2-amino-phenyl) | R² (at 4-phenyl) | Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-F | 4-OCH₃ | Colon Cancer | 5.52 | [3] |
| 1b | 4-Cl | 4-OCH₃ | Breast Cancer (MCF-7) | 4.01 | [3] |
| 1c | 3-CH₃ | 4-OCH₃ | Lung Cancer (A549) | 2.14 | [3] |
| 2a | 4-Br | 1,2-dimethylpiperazine | Colon Cancer | Not specified | [1] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-arylaminopyrimidines | PAK1 | Potent inhibition noted | [1] |
| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFRT790M/L858R | 4.902 | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: General synthetic workflow for 2-arylamino-4-aryl-pyrimidine anticancer agents.
Signaling Pathway: EGFR Inhibition
Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases such as EGFR. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition.
Caption: Simplified EGFR signaling pathway and inhibition by pyrimidine derivatives.
Signaling Pathway: CDK Inhibition and Cell Cycle Control
Certain pyrimidine derivatives can also inhibit Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.
References
- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyrimidine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its pyrimidine (B1678525) core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and other therapeutics. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient and efficient route for the synthesis of a diverse array of 2-substituted-4-methylpyrimidine derivatives. This document offers detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alcohols.
The reactivity of the chlorine atom at the 2-position is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This facilitates the attack of nucleophiles, leading to the formation of a Meisenheimer intermediate, which then expels the chloride ion to yield the substituted product. These reactions are crucial for introducing molecular diversity and modulating the physicochemical and pharmacological properties of pyrimidine-based drug candidates.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism.
Experimental Workflow
A generalized workflow for the nucleophilic substitution reactions of this compound is depicted below. Specific conditions are detailed in the subsequent protocols.
Application Notes and Protocols
Reaction with Amine Nucleophiles (N-Arylation and N-Alkylation)
The substitution of the 2-chloro group with various primary and secondary amines is a widely used transformation in the synthesis of biologically active molecules. These reactions are typically performed in the presence of a base to neutralize the HCl generated. Microwave irradiation can significantly accelerate these reactions.
Quantitative Data for Reaction with Substituted Anilines *
| Entry | Aniline (B41778) Derivative | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Ethanol (B145695) | 140 | 15 | 95 |
| 2 | 4-Methoxy-aniline | Ethanol | 140 | 15 | 90 |
| 3 | 3-Fluoro-aniline | Ethanol | 140 | 15 | 97 |
| 4 | 3,4,5-Trimethoxy-aniline | Ethanol | 140 | 15 | 90 |
Data adapted from reactions with the closely related 2-chloro-4,6-dimethylpyrimidine (B132427) under microwave conditions and is expected to be representative.
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4-methylpyrimidin-2-amines
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Ethanol (Microwave grade)
-
Microwave reactor vials
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the desired aniline derivative (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 15-20 minutes.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure N-aryl-4-methylpyrimidin-2-amine.
-
Characterize the product by NMR and MS analysis.
Reaction with Thiol Nucleophiles (S-Arylation and S-Alkylation)
The reaction of this compound with thiols provides access to 2-(alkylthio)- and 2-(arylthio)-4-methylpyrimidines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Quantitative Data for Reaction with Thiols *
| Entry | Nucleophile | Base | Solvent | Temperature | Time | Yield (%) | |---|---|---|---|---|---| | 1 | Sodium thiophenoxide | - | Dimethylformamide | Room Temp. | - | High | | 2 | Sodium methyl mercaptide | - | Methanol | 45-50 °C | 2 h | 95.6 |
Data adapted from reactions with related chloropyrimidines and is expected to be representative.[1]
Protocol 2: Synthesis of 2-(Arylthio)-4-methylpyrimidines
Materials:
-
This compound
-
Thiophenol or substituted thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of the thiol (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylthio)-4-methylpyrimidine.
-
Characterize the product by NMR and MS analysis.
Reaction with Alcohol and Phenol Nucleophiles (O-Arylation and O-Alkylation)
The synthesis of 2-alkoxy- and 2-phenoxy-4-methylpyrimidines can be achieved through the reaction of this compound with the corresponding alcohol or phenol. These reactions typically require a strong base to generate the alkoxide or phenoxide nucleophile.
Quantitative Data for Reaction with Alcohols/Phenols *
| Entry | Nucleophile | Base | Solvent | Temperature | Time | Yield (%) | |---|---|---|---|---|---| | 1 | Sodium methoxide (B1231860) | - | Methanol | Reflux | - | High | | 2 | Sodium phenoxide | - | Dimethylformamide | - | - | High |
Data based on general reactivity of chloropyrimidines; specific yields may vary.[1]
Protocol 3: Synthesis of 2-Alkoxy-4-methylpyrimidines
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium metal or sodium hydride (1.2 equivalents)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Under an inert atmosphere, carefully add sodium metal (1.2 mmol) in small pieces to the anhydrous alcohol (10 mL) at 0 °C to generate the sodium alkoxide in situ.
-
Once all the sodium has reacted, add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux for 1-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain the pure 2-alkoxy-4-methylpyrimidine.
-
Characterize the product by NMR and MS analysis.
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and versatile method for the synthesis of a wide range of 2-substituted pyrimidine derivatives. The protocols provided herein offer a foundation for the preparation of novel compounds for applications in drug discovery and development. The reaction conditions can be optimized based on the specific nucleophile and desired product, with techniques such as microwave-assisted synthesis offering significant advantages in terms of reaction time and efficiency.
References
Application Notes and Protocols for the Synthesis of 2-amino-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and are prevalent in a wide array of biologically active molecules. The 2-aminopyrimidine (B69317) scaffold, in particular, is a key pharmacophore found in numerous therapeutic agents, including kinase inhibitors, antivirals, and antibacterials. The synthesis of substituted 2-aminopyrimidines is therefore of significant interest to the pharmaceutical industry.
The conversion of 2-chloro-4-methylpyrimidine to 2-amino-4-methylpyrimidine (B85506) represents a direct and efficient route to a versatile intermediate. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing pyrimidine (B1678525) ring activates the chloro-substituent for displacement by a nucleophile, in this case, ammonia (B1221849) or its equivalent.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-amino-4-methylpyrimidine.
Experimental Protocols
The following protocols are adapted from established procedures for the amination of chloropyrimidines.[1] Researchers should optimize these conditions for their specific experimental setup.
Protocol 1: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for nucleophilic aromatic substitutions on pyrimidine rings.[1]
Materials:
-
This compound
-
Aqueous ammonium (B1175870) hydroxide (B78521) (28-30%)
-
1,4-Dioxane (B91453) or another suitable high-boiling solvent
-
Microwave reactor vials (10 mL)
-
Stir bars
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 128.56 mg).
-
Add 1,4-dioxane (e.g., 3 mL) to dissolve the starting material.
-
Add an excess of aqueous ammonium hydroxide (e.g., 5-10 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 120-150°C for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-4-methylpyrimidine.
Protocol 2: Conventional Heating in a Sealed Tube
For laboratories not equipped with a microwave reactor, conventional heating in a sealed tube can be employed, although longer reaction times are expected.
Materials:
-
This compound
-
Aqueous ammonium hydroxide (28-30%) or a solution of ammonia in a suitable alcohol (e.g., methanol, ethanol)
-
A high-pressure reaction tube or a sealed tube
-
Heating mantle or oil bath
-
Stir plate and stir bars
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a high-pressure reaction tube, dissolve this compound (e.g., 1 mmol, 128.56 mg) in a suitable solvent such as 1,4-dioxane or ethanol (B145695) (3-5 mL).
-
Add a significant excess of aqueous ammonium hydroxide or a solution of ammonia in alcohol.
-
Seal the tube tightly.
-
Heat the reaction mixture in an oil bath or heating mantle to a temperature between 100-140°C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the tube to room temperature.
-
Carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Transfer to a separatory funnel and perform an extraction as described in Protocol 1 (steps 8-10).
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. The yield is an estimate based on similar reactions and will be highly dependent on the specific conditions and scale.
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Starting Material | This compound | This compound |
| Reagent | Aqueous Ammonium Hydroxide | Aqueous Ammonium Hydroxide or Ammonia in Alcohol |
| Solvent | 1,4-Dioxane | 1,4-Dioxane or Ethanol |
| Temperature | 120 - 150 °C | 100 - 140 °C |
| Reaction Time | 30 - 60 minutes | 12 - 24 hours |
| Pressure | Autogenous | Autogenous |
| Typical Scale | 1 mmol | 1 mmol |
| Reported Yields (for similar reactions) | Moderate to High | Moderate |
Experimental Workflow and Logic
The synthesis of 2-amino-4-methylpyrimidine from this compound follows a logical workflow from reaction setup to product purification and analysis.
Caption: Experimental workflow for the synthesis of 2-amino-4-methylpyrimidine.
Signaling Pathway Analogy: Nucleophilic Aromatic Substitution
The mechanism of this reaction can be visualized in a manner analogous to a signaling pathway, where the interaction of reactants leads to the formation of an intermediate, which then proceeds to the final product.
Caption: Mechanistic pathway of the nucleophilic aromatic substitution.
Safety Precautions
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions at high temperatures and pressures, especially in sealed tubes or microwave reactors, should be conducted behind a blast shield.
-
Ammonium hydroxide is corrosive and has a strong odor. All manipulations should be performed in a well-ventilated fume hood.
-
Ensure that the sealed reaction vessels are not overfilled to avoid excessive pressure buildup.
Conclusion
The synthesis of 2-amino-4-methylpyrimidine from this compound is a key transformation for accessing a valuable synthetic intermediate. The provided protocols, adapted from established methodologies for similar compounds, offer a solid foundation for researchers to develop a high-yielding and efficient synthesis. Both microwave-assisted and conventional heating methods are presented, providing flexibility based on available laboratory equipment. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for successful and safe execution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two primary and most frequently cited synthetic routes for this compound are:
-
Selective methylation of 2,4-dichloropyrimidine (B19661): This method typically employs a Grignard reagent, such as methylmagnesium chloride (MeMgCl), in the presence of a catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)3).[1]
-
Reductive dechlorination of 2,6-dichloro-4-methylpyrimidine: This approach involves the selective removal of the chlorine atom at the 6-position using a reducing agent, such as zinc powder.[2][3]
Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?
Key parameters to control include:
-
Temperature: Particularly in the Grignard reaction, maintaining a low temperature (e.g., 0°C) is crucial to enhance selectivity and prevent side reactions.[1] For chlorination reactions, lower temperatures can improve selectivity for a desired monochlorinated product over a dichlorinated one.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential to avoid over- or under-reaction. For instance, using an excess of the reducing agent in the dechlorination route can lead to the formation of the fully dechlorinated product.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is vital to quench the reaction at the optimal time, preventing the formation of degradation products or further unwanted reactions.
-
Anhydrous Conditions: For moisture-sensitive reactions like the Grignard reaction, ensuring strictly anhydrous conditions is critical to prevent the quenching of the Grignard reagent and other side reactions.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, several reagents used in the synthesis of this compound are hazardous:
-
Phosphorus oxychloride (POCl3): This is a common chlorinating agent that is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Grignard Reagents (e.g., MeMgCl): These are highly flammable and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
2,4-Dichloropyrimidine and its derivatives: These compounds can be irritating to the skin, eyes, and respiratory system.[4] Appropriate PPE should be worn when handling them.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound in the Grignard Reaction with 2,4-Dichloropyrimidine
Symptoms:
-
The final product yield is significantly lower than the expected 50-60%.
-
TLC or GC-MS analysis of the crude product shows multiple spots/peaks.
Possible Causes and Solutions:
| Byproduct | Cause | Troubleshooting Steps |
| 2,4-Dichloropyrimidine (Starting Material) | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Check Grignard Reagent Activity: Ensure the Grignard reagent has not been deactivated by moisture. Use freshly prepared or titrated reagent. - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. |
| 4-Chloro-2-methylpyrimidine (Isomer) | Non-selective reaction. The nucleophilic substitution of 2,4-dichloropyrimidines is typically C-4 selective, but exceptions can occur.[5][6] | - Maintain Low Temperature: Keep the reaction temperature strictly at 0°C or lower to enhance regioselectivity. - Slow Addition of Grignard Reagent: Add the Grignard reagent dropwise to the reaction mixture to maintain a low localized concentration. |
| 2,4-Dimethylpyrimidine | Over-reaction with the Grignard reagent. | - Control Stoichiometry: Use a precise 1:1 molar ratio of 2,4-dichloropyrimidine to the Grignard reagent. |
Issue 2: Formation of Multiple Products in the Reductive Dechlorination of 2,6-Dichloro-4-methylpyrimidine
Symptoms:
-
The isolated product is a mixture of chlorinated pyrimidines.
-
Mass spectrometry analysis indicates the presence of compounds with molecular weights corresponding to the starting material and over-reduced product.
Possible Causes and Solutions:
| Byproduct | Cause | Troubleshooting Steps |
| 2,6-Dichloro-4-methylpyrimidine (Starting Material) | Incomplete reduction. | - Increase Reaction Time or Temperature: Monitor the reaction progress by TLC. A moderate increase in temperature may be necessary. - Activate Zinc Powder: Consider activating the zinc powder with a small amount of iodine or by washing with dilute HCl. |
| 4-Methylpyrimidine | Over-reduction of the starting material. | - Control Stoichiometry of Reducing Agent: Use the appropriate molar equivalent of the reducing agent (e.g., zinc powder). - Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further dechlorination. |
Experimental Protocols
Synthesis of this compound from 2,4-Dichloropyrimidine
This protocol is based on a method described for the selective methylation of 2,4-dichloropyrimidine.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Methylmagnesium chloride (MeMgCl) in THF (e.g., 3M solution)
-
Iron(III) acetylacetonate (Fe(acac)3)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) and Fe(acac)3 (catalytic amount) in anhydrous THF under an argon atmosphere at 0°C, add MeMgCl (1.0 eq) dropwise.
-
Stir the resulting reaction mixture at 0°C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by diluting with water.
-
Extract the aqueous mixture with EtOAc.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford this compound.
Synthesis of this compound from 2,6-Dichloro-4-methylpyrimidine
This protocol is based on a general procedure for the reductive dechlorination of dichloropyrimidines.[2][3]
Materials:
-
2,6-Dichloro-4-methylpyrimidine
-
Zinc powder
-
Iodine (catalytic amount)
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (1.0 eq) in a mixture of EtOH and water, sequentially add zinc powder (2.0 eq) and a catalytic amount of iodine.
-
Heat the reaction mixture to reflux (e.g., 70°C) and monitor for 4 hours or until completion by TLC.
-
After completion, cool the mixture to room temperature and filter to remove excess zinc and other solids.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the remaining aqueous solution with DCM.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 13036-57-2 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting 2-Chloro-4-methylpyrimidine Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Chloro-4-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the yield of my this compound synthesis unexpectedly low?
Low yields can stem from several factors depending on the synthetic route employed. Common causes include suboptimal reaction conditions, presence of impurities, and formation of byproducts. Identifying the specific cause is crucial for effective troubleshooting.
Troubleshooting Steps:
-
Re-evaluate Starting Materials and Reagents: Ensure all starting materials and reagents are pure and anhydrous, especially for moisture-sensitive reactions like those involving Grignard reagents.
-
Optimize Reaction Conditions: Temperature, reaction time, and the rate of reagent addition are critical.[1] Refer to the detailed experimental protocols and data tables below for optimized parameters for various synthetic routes.
-
Inert Atmosphere: For reactions sensitive to air and moisture, such as Grignar reactions, ensure the reaction is conducted under a completely inert atmosphere (e.g., argon or nitrogen).
-
Minimize Byproduct Formation: The formation of isomers and other byproducts can significantly reduce the yield of the desired product.[2] See the specific troubleshooting sections below for guidance on minimizing these side reactions for your chosen synthetic pathway.
-
Purification Efficiency: Inefficient purification can lead to loss of product. Consider optimizing your purification method (e.g., column chromatography, recrystallization) to maximize recovery.
2. How can I minimize the formation of the isomeric byproduct 4-Chloro-2-methylpyrimidine?
The formation of the 4-chloro isomer is a common issue, particularly in reactions where the selectivity of chlorination or methylation is not well-controlled.[2]
Mitigation Strategies:
-
Choice of Synthesis Route: Some synthetic routes offer better regioselectivity than others. The method starting from 2-methylthio-4-chloropyrimidine, for instance, is designed to avoid the formation of the 4-chloro isomer by introducing the chloro group at a later, more controlled stage.[2]
-
Controlled Reagent Addition: In reactions like the Grignard synthesis from 2,4-dichloropyrimidine (B19661), slow, dropwise addition of the Grignard reagent at low temperatures can help improve selectivity.
-
Catalyst Selection: The choice of catalyst, such as Fe(acac)3 in the Grignard reaction, plays a crucial role in directing the substitution to the desired position.[3]
3. My Grignard reaction to synthesize this compound is not initiating. What should I do?
Failure of a Grignard reaction to initiate is a frequent problem, often related to the presence of moisture or an oxide layer on the magnesium turnings.
Troubleshooting a Non-Starting Grignard Reaction:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.
-
Activate Magnesium: The magnesium surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas indicates the reaction has started.
-
Mechanical Agitation: Gentle crushing of the magnesium turnings with a glass rod can help expose a fresh surface to initiate the reaction.
-
Increase Temperature: A gentle warming of the reaction mixture can sometimes be necessary to start the reaction. However, be prepared to cool the reaction once it initiates, as it is exothermic.
Summary of Reaction Conditions
The following tables summarize key quantitative data for different synthetic routes to this compound.
Table 1: Synthesis from 2,4-Dichloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloropyrimidine | [3] |
| Reagent | Methylmagnesium chloride (MeMgCl) | [3] |
| Catalyst | Iron(III) acetylacetonate (B107027) (Fe(acac)3) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Temperature | 0 °C | [3] |
| Reaction Time | 8 hours | [3] |
| Yield | 50% | [3] |
Table 2: Synthesis from 2,6-Dichloro-4-methylpyrimidine
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-4-methylpyrimidine | [4][5] |
| Reagent | Zinc powder | [4][5] |
| Catalyst | Iodine | [4][5] |
| Solvent | Ethanol (B145695)/Water | [4][5] |
| Temperature | 70 °C (Reflux) | [4][5] |
| Reaction Time | 4 hours | [4][5] |
| Yield | 53% | [4] |
Table 3: Synthesis from this compound Hydrochloride
| Parameter | Value | Reference |
| Starting Material | This compound hydrochloride | [3] |
| Reagent | Phosphorus oxychloride, Triethylamine | [3] |
| Temperature | 80 °C | [3] |
| pH Adjustment | 6-7 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 2,4-Dichloropyrimidine [3]
-
To a stirred solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in anhydrous THF (40 mL) under an argon atmosphere at 0°C, add MeMgCl (3M in THF, 4.47 mL, 13.42 mmol) dropwise.
-
Stir the resulting reaction mixture at 0°C for 8 hours.
-
Quench the reaction by diluting with water and extract with ethyl acetate.
-
Evaporate the organic phase and purify the residue by silica (B1680970) gel column chromatography (eluting with 25% EtOAc/hexanes) to yield this compound.
Protocol 2: Synthesis from 2,6-Dichloro-4-methylpyrimidine [4][5]
-
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in ethanol (250 mL) and water (250 mL), sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).
-
Heat the reaction mixture to reflux at 70°C for 4 hours.
-
After completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with dichloromethane (B109758) (DCM).
-
Combine the organic layers, dry with anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to obtain this compound as a white solid.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key synthetic pathways and a logical workflow for troubleshooting low yield.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 13036-57-2 [chemicalbook.com]
Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-4-methylpyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions that are crucial for forming carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters. This is widely used in the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines. This is a key reaction in the synthesis of many pharmaceutical compounds.[1][2]
-
Sonogashira Coupling: For the formation of a C-C bond between the pyrimidine (B1678525) and a terminal alkyne.[3]
Q2: Which palladium catalyst and ligand system should I choose as a starting point?
A2: The choice of catalyst and ligand is critical for a successful coupling reaction. For the relatively unreactive 2-chloropyrimidine (B141910) substrate, catalyst systems employing bulky and electron-rich phosphine (B1218219) ligands are generally required.[4]
-
For Suzuki-Miyaura Coupling: A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos or SPhos. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are also excellent choices as they are often more stable and efficient.
-
For Buchwald-Hartwig Amination: Systems like Pd(OAc)₂ with Xantphos or a Buchwald biarylphosphine ligand are highly effective.[5][6] The choice of ligand can significantly influence the reaction's scope with different amine classes.[7]
-
For Sonogashira Coupling: A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI).[3] Copper-free conditions have also been developed and may be preferable to avoid issues with homocoupling of the alkyne.[8]
Q3: What are the recommended bases and solvents for these coupling reactions?
A3: The selection of an appropriate base and solvent system is crucial for reaction success, as it affects both the catalytic cycle and the solubility of the reactants.
| Coupling Reaction | Recommended Bases | Recommended Solvents | Rationale & Considerations |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O | An aqueous mixture is typically needed to dissolve the inorganic base. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[9] Solvents must be thoroughly degassed to prevent catalyst deactivation. |
| Buchwald-Hartwig | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | Toluene, 1,4-Dioxane, THF | Strong, non-nucleophilic bases are required to deprotonate the amine.[10] Anhydrous conditions are generally necessary. The choice of base can impact functional group tolerance.[11] |
| Sonogashira | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF, Toluene | An amine base is typically used, which also serves as a solvent in some cases. Anhydrous and anaerobic conditions are often required.[12] |
Troubleshooting Guide
Q4: My reaction has a low yield or is not going to completion. What are the likely causes and how can I fix it?
A4: Low yield is a common issue that can stem from several factors. A systematic approach is the best way to troubleshoot the problem.[4][13]
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are not degraded. Use a fresh batch or a more stable pre-catalyst.[14] For reactions starting with a Pd(II) source, ensure conditions are suitable for in-situ reduction to the active Pd(0) species.[15] |
| Suboptimal Reaction Conditions | The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[13] |
| Poor Reagent Purity | Verify the purity of this compound, the coupling partner, and the base. Impurities can inhibit the catalyst. |
| Insufficient Base Strength | The chosen base may not be strong enough to facilitate the key steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling or deprotonation in Buchwald-Hartwig amination).[16] Consider screening a stronger base. |
| Inadequate Solvent Degassing | Oxygen can deactivate the palladium catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[16] |
Q5: I am observing significant formation of a byproduct where the chloro group is replaced by a hydroxyl group (4-methylpyrimidin-2-one). What is causing this and how can I prevent it?
A5: This side product is a result of the hydrolysis of this compound. This can be a significant issue, especially in Suzuki-Miyaura reactions that use aqueous base systems.
-
Cause: The chloropyrimidine is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, particularly at elevated temperatures. The 2-position of the pyrimidine ring can be particularly susceptible to hydrolysis under certain acidic or basic conditions.[17]
-
Solutions:
-
Use Anhydrous Conditions: If possible for your specific coupling reaction, switch to a non-aqueous solvent system and a soluble organic base.
-
Minimize Water Content: In Suzuki reactions, use the minimum amount of water necessary to dissolve the base.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of hydrolysis.
-
Base Selection: Consider using a less nucleophilic base like K₃PO₄ or Cs₂CO₃, which can sometimes minimize hydrolysis compared to stronger hydroxide bases.[9]
-
Q6: My Buchwald-Hartwig amination reaction is failing. What specific issues should I consider?
A6: Besides the general troubleshooting steps, Buchwald-Hartwig aminations have specific sensitivities.
| Potential Cause | Troubleshooting Steps |
| Ligand Incompatibility | The chosen ligand may not be suitable for the specific amine substrate (e.g., primary vs. secondary, bulky vs. unhindered). Consult literature for ligands known to be effective with your class of amine. Bulky, electron-rich biarylphosphine ligands are often a good choice. |
| Base Incompatibility | The base must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the starting materials or products. Sodium tert-butoxide is a common starting point, but others like LHMDS or K₃PO₄ may be superior for certain substrates.[11] |
| Inhibition by Amine Substrate | The lone pair on the nitrogen of some amine substrates can coordinate too strongly to the palladium center, inhibiting catalysis. Using a more sterically hindered ligand can sometimes mitigate this issue.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[18]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Alternatively, add a pre-formed catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[18]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[18]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (e.g., 110 °C) with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Experimental and Troubleshooting Workflows
Caption: A typical workflow for palladium-catalyzed cross-coupling and troubleshooting.
Caption: Logic diagram for troubleshooting low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Handling and safety precautions for 2-Chloro-4-methylpyrimidine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2-Chloro-4-methylpyrimidine in a laboratory setting.
Section 1: Safety and Handling FAQs
This section addresses frequently asked questions regarding the safe handling, storage, and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity has been reported.[2][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn at all times when handling this compound to prevent exposure. This includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or with fine powders where dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]
Q3: What are the proper storage conditions for this compound?
A3: To ensure the stability and safety of this compound, it should be stored under the following conditions:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Protect from light and moisture, as it is moisture-sensitive.[1]
-
Refrigeration is recommended for maintaining product quality.[1]
-
Store under an inert gas atmosphere.
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in the event of an exposure. Follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and container to an approved waste disposal plant.[1] Do not release into the environment.[1] All disposal practices should be in accordance with federal, state, and local regulations.
Section 2: Experimental Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Guide 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low or no yield of the desired substituted pyrimidine (B1678525).
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants. | This compound is soluble in chloroform. For other solvents, consider gentle heating or using a co-solvent system. Ensure your nucleophile is also soluble in the chosen solvent. |
| Weak nucleophile. | If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃) to increase its nucleophilicity. |
| Reaction temperature is too low. | SNAr reactions on chloro-heterocycles often require elevated temperatures. Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products. |
| Hydrolysis of this compound. | The compound is moisture-sensitive. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. |
| Side reactions. | Undesired side reactions can compete with the main reaction. Monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts and optimize reaction time and temperature to minimize them. |
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: Inefficient cross-coupling or formation of significant byproducts.
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation. | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the reaction. |
| Low reactivity of the C-Cl bond. | Aryl chlorides are generally less reactive than the corresponding bromides or iodides. A highly active catalyst system is often required. Consider using a pre-catalyst for better reproducibility. |
| Homocoupling of the boronic acid. | This is often caused by the presence of oxygen. Ensure the reaction mixture and solvent are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Protodeboronation of the boronic acid. | This side reaction is facilitated by moisture. Use anhydrous solvents and reagents. |
| Hydrolysis of the starting material. | As with SNAr reactions, ensure anhydrous conditions to prevent hydrolysis of this compound. |
Section 3: Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [2] |
| Molecular Weight | 128.56 g/mol | [2] |
| Melting Point | 51 - 56 °C / 123.8 - 132.8 °F | [1] |
| Boiling Point | 91 - 93 °C / 195.8 - 199.4 °F @ 17 mmHg | [1] |
| Flash Point | 98.9 °C / 210.0 °F | |
| Appearance | Off-white to brown solid | [1] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Weighing and Dissolving this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure all necessary PPE (gloves, safety goggles, lab coat) is worn.
-
Weighing: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Record the mass.
-
Transfer: Carefully transfer the weighed solid to a dry reaction flask.
-
Dissolution: Add the desired anhydrous solvent (e.g., chloroform, THF, DMF) to the flask via a syringe or cannula under an inert atmosphere. Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of decomposition.
Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution Reaction
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the desired anhydrous solvent via syringe. Add the nucleophile (1.0 - 1.2 eq) and, if necessary, a base (1.1 - 1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution). Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Section 5: Visualizations
Caption: Workflow for safe handling of hazardous chemicals.
Caption: Decision tree for troubleshooting SNAr reactions.
Caption: Logical relationships between hazards and safety measures.
References
Technical Support Center: Reactions of 2-Chloro-4-methylpyrimidine with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when reacting this compound with nucleophiles?
A1: The most common side reactions are hydrolysis of the chloro group, di-substitution (over-reaction) with the nucleophile, and reaction with nucleophilic solvents (solvolysis). The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to these competing reactions, especially under harsh conditions.[1][2]
Q2: My reaction is showing a significant amount of 4-methyl-2-pyrimidinone as a byproduct. What is causing this?
A2: The formation of 4-methyl-2-pyrimidinone is due to the hydrolysis of the starting material, this compound. This can happen if there is residual water in your reaction mixture or if you are using basic conditions in an aqueous or protic solvent. To avoid this, ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: I am trying to perform a mono-substitution with a primary amine, but I am getting a di-substituted product. How can I prevent this?
A3: Di-substitution occurs when a second molecule of the nucleophile reacts with the product of the first substitution. This is more common with highly reactive nucleophiles. To minimize di-substitution, you can:
-
Control stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile.[1]
-
Lower the reaction temperature: This generally favors mono-substitution by slowing down the second, typically slower, reaction.[1]
-
Slow addition: Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations.[3]
Q4: Can the solvent I use react with this compound?
A4: Yes, if you use a nucleophilic solvent, such as an alcohol (e.g., methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of 2-alkoxy-4-methylpyrimidine. This is a form of solvolysis and is more likely to occur at higher temperatures. It is advisable to use a non-nucleophilic solvent whenever possible.[1]
Troubleshooting Guides
Guide 1: Low Yield or No Reaction
Problem: You are observing a low yield of your desired substituted product or no reaction at all.
Guide 2: Formation of Unexpected Byproducts
Problem: Your reaction is producing significant amounts of unintended products.
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| 4-methyl-2-pyrimidinone | Hydrolysis of starting material | Ensure anhydrous conditions; use dry solvents and an inert atmosphere. Avoid aqueous workup until the reaction is complete.[2] |
| Di-substituted product | Over-reaction with nucleophile | Reduce the equivalents of nucleophile to 1.0-1.1. Lower the reaction temperature. Add the nucleophile dropwise over a longer period.[1] |
| 2-alkoxy-4-methylpyrimidine | Solvolysis | Use a non-nucleophilic solvent (e.g., DMF, DMSO, THF) instead of an alcohol. If an alcohol is necessary, use it as the limiting reagent if it is also the nucleophile.[2] |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the product distribution in the reaction of a chloropyrimidine with a nucleophile. The data is illustrative and based on general principles of SNAr reactions.[1][3]
| Parameter | Condition | Mono-substituted Product Yield | Di-substituted Product Yield | Comments |
| Temperature | 0 °C | >90% | <5% | High selectivity, but the reaction may be slow. |
| 25 °C (RT) | ~85% | ~10% | A good balance between reaction time and selectivity.[3] | |
| 80 °C | ~60% | ~35% | Faster reaction but significantly lower selectivity. | |
| Nucleophile Equivalents | 1.05 eq. | >90% | <5% | Optimal for mono-substitution.[3] |
| 1.5 eq. | ~70% | ~25% | Increased risk of di-substitution. | |
| 2.2 eq. | Low | High | Conditions favoring di-substitution.[1] | |
| Rate of Addition | Slow (dropwise over 1-2h) | >90% | <5% | Maintains a low concentration of the nucleophile, favoring mono-substitution.[3] |
| Fast (added all at once) | ~75% | ~20% | Localized high concentrations of the nucleophile lead to increased di-substitution. |
Experimental Protocols
Protocol: Synthesis of 2-amino-4-methylpyrimidine (B85506) derivatives
This protocol provides a general method for the amination of this compound, with considerations for minimizing side reactions.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 eq.)
-
Standard work-up and purification reagents
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add this compound and the anhydrous solvent.
-
Add the non-nucleophilic base to the mixture.
-
Slowly add the amine nucleophile to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloro-4-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-Chloro-4-methylpyrimidine, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what influences the regioselectivity of its reactions?
The primary reactive sites on this compound are the C2-chloro position and the C6-position. The pyrimidine (B1678525) ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) at the halogenated C2 position. The C6 position is also activated for substitution. The regioselectivity of reactions is primarily influenced by a sensitive balance of electronic and steric factors.
Key factors influencing regioselectivity include:
-
Nature of the Reactants: The nucleophile in an SNAr reaction or the coupling partner in a cross-coupling reaction plays a crucial role. Hard and soft acid-base (HSAB) theory can be a useful guide, with hard nucleophiles favoring reaction at harder electrophilic sites and softer nucleophiles at softer sites.
-
Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can significantly impact the regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can switch the preferred reaction site.[1][2]
-
Electronic Effects: The inherent electron-deficient nature of the pyrimidine ring activates the C2 and C6 positions for nucleophilic attack. The electron-donating methyl group at C4 slightly deactivates the ring compared to an unsubstituted pyrimidine but also influences the electron density at the reactive sites.
-
Steric Hindrance: The methyl group at the C4 position can sterically hinder reactions at the adjacent C5 position, while having a lesser, but still present, influence on the C2 and C6 positions.
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on this compound and getting a mixture of isomers. How can I improve the selectivity for substitution at the C2 position?
Achieving high selectivity for C2 substitution in SNAr reactions can be challenging. Here are several strategies to favor the C2 position:
-
Optimize Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable product, which may be the C2-substituted isomer in some cases.
-
Choice of Nucleophile and Base: The nature of the nucleophile is critical. For amination, using less nucleophilic amines in conjunction with specific catalytic systems can enhance regioselectivity.[3][4] The choice of base can also influence the outcome by affecting the nucleophile's reactivity and the reaction kinetics.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway by stabilizing intermediates differently. Experimenting with a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and non-polar solvents (e.g., toluene (B28343), dioxane) is recommended.
Q3: For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, how can I control whether the reaction occurs at the C2 or C6 position?
While this compound has a chloro substituent at C2, cross-coupling reactions can also potentially occur via C-H activation at other positions, particularly C6. Controlling this regioselectivity is key:
-
Ligand Selection is Crucial: In palladium-catalyzed reactions, the ligand plays a paramount role in determining regioselectivity. For Buchwald-Hartwig amination, bulky electron-rich phosphine (B1218219) ligands can direct the reaction.[5] Similarly, for Sonogashira coupling, monodentate ligands like PPh3 may favor one position, while bidentate or other electron-rich ligands may favor another.[1][2]
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4) can influence the active catalytic species and thus the regioselectivity.[1][2][6]
-
Reaction Conditions: Fine-tuning the base, solvent, and temperature is essential. For instance, in Suzuki couplings of dichloropyrimidines, the choice of solvent has been shown to be critical.[7]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no reactivity | Insufficient activation of the pyrimidine ring. | * Consider adding an electron-withdrawing group to the pyrimidine ring if synthetically feasible. * Increase the reaction temperature. * Use a more nucleophilic reagent. |
| Poor leaving group ability of chloride. | * While synthetically different, converting the chloride to a better leaving group (e.g., iodide) could be a strategy in a multi-step synthesis. | |
| Mixture of C2 and C6 substituted products | Similar reactivity of the C2 and C6 positions under the reaction conditions. | * Screen different solvents to alter the relative reactivity. * Vary the reaction temperature; lower temperatures may favor one isomer. * Modify the nucleophile; its steric and electronic properties can influence the site of attack. |
| Decomposition of starting material or product | Reaction temperature is too high or reaction time is too long. | * Reduce the reaction temperature. * Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. * Use a milder base. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Inactive catalyst. | * Ensure anhydrous and anaerobic conditions if the catalyst is air-sensitive. * Screen different palladium precursors and ligands. * Increase catalyst loading. |
| Inappropriate base or solvent. | * Screen a variety of bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu). * Test different solvents or solvent mixtures.[7] | |
| Poor regioselectivity (mixture of C2 and C6 coupled products) | Ligand is not providing sufficient steric or electronic control. | * For Suzuki and Buchwald-Hartwig, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[8] * For Sonogashira, compare monodentate vs. bidentate phosphine ligands.[1][2] |
| Reaction conditions favor multiple pathways. | * Optimize the reaction temperature. * Vary the base and solvent combination. | |
| Homocoupling of the coupling partner | Reaction conditions favor self-coupling. | * Lower the reaction temperature. * Adjust the stoichiometry of the reactants. * Ensure slow addition of the coupling partner. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol is a representative method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized for C2 selectivity.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K2CO3 (3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1). The solution should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and partition between ethyl acetate (B1210297) and water. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2-Position
This protocol provides a general procedure for the C2-amination of this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 0.02 eq.), a suitable ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: Decision workflow for achieving regioselectivity in reactions with this compound.
Caption: A generalized experimental workflow for regioselective synthesis using this compound.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Purification of 2-Chloro-4-methylpyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-4-methylpyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
-
Question: I am having trouble separating this compound from a closely related impurity using column chromatography. What can I do to improve the separation?
-
Answer: To improve the resolution of closely eluting compounds, you can try the following:
-
Optimize the Mobile Phase: A common mobile phase for the purification of this compound is a mixture of hexane (B92381) and dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) and hexanes.[1][2] You can try decreasing the polarity of the eluent by reducing the proportion of the more polar solvent (DCM or EtOAc). Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.
-
Choose the Right Adsorbent: Standard silica (B1680970) gel (230-400 mesh) is typically used.[3] Ensure you are using an appropriate amount of silica gel relative to your sample (a ratio of 50:1 to 100:1 by weight is a good starting point).
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column.
-
-
-
Question: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
-
Answer: Streaking is often caused by overloading the sample or strong interactions with the stationary phase. To address this:
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less crude material onto your column.
-
Modify the Mobile Phase: If your compound is slightly polar, adding a small amount of a more polar solvent to the mobile phase might help reduce tailing. For acidic impurities, adding a very small amount of acetic acid to the mobile phase can improve peak shape. Conversely, for basic impurities, a small amount of triethylamine (B128534) can be beneficial.
-
-
-
Question: My purified fractions of this compound are still showing impurities by GC/HPLC analysis. What could be the issue?
-
Answer: This could be due to a few factors:
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by standard column chromatography difficult. You may need to try a different solvent system or a different stationary phase (e.g., alumina).
-
Fraction Collection: You might be collecting fractions that are too large, leading to the inclusion of impurities at the beginning or end of your product's elution. Try collecting smaller fractions and analyzing each one by TLC before combining them.
-
Contamination: Ensure your collection flasks and solvent reservoirs are clean.
-
-
Recrystallization Issues
-
Question: I am unable to find a suitable single solvent for the recrystallization of this compound. What should I do?
-
Answer: If a single solvent is not effective, a two-solvent system is a good alternative. For a two-solvent recrystallization, you need one solvent in which your compound is soluble (e.g., at its boiling point) and a second "anti-solvent" in which your compound is poorly soluble, but the two solvents are miscible. Common solvent pairs include ethyl acetate/hexane and methanol/dichloromethane.[4]
-
-
Question: My compound precipitates as an oil or an amorphous solid instead of crystals. How can I fix this?
-
Answer: Oiling out often happens when the solution is supersaturated or cooled too quickly. To encourage crystal formation:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Solvent Choice: The solubility of your compound in the chosen solvent might be too high. Try a solvent in which it is less soluble.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the common impurities in crude this compound?
-
Answer: Common impurities often depend on the synthetic route. If synthesized from a dichlorinated precursor like 2,6-dichloro-4-methylpyrimidine or 2,4-dichloro-6-methylpyrimidine, unreacted starting materials can be a major impurity.[2] Other potential impurities include isomers and by-products from side reactions.[5]
-
-
Question: What is the expected purity of this compound after purification?
-
Question: What analytical techniques are suitable for assessing the purity of this compound?
-
Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent quantitative methods for determining purity.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities. Thin-Layer Chromatography (TLC) is a quick, qualitative method often used to monitor the progress of a reaction and column chromatography.
-
-
Question: What is the melting point and boiling point of this compound?
Data Presentation
| Purification Method | Typical Purity Achieved | Yield | Key Parameters | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >98% (GC)[6] | 50-75% | Eluent: Hexane/DCM or EtOAc/Hexane mixtures[1][2] | Good for removing a wide range of impurities. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | High | Variable | Solvent: Single or two-solvent systems | Can yield very pure product. | Finding a suitable solvent can be challenging; may have lower yields. |
| Distillation | High | Variable | Conditions: Vacuum distillation (e.g., 94°C at 12 mmHg)[1] | Effective for removing non-volatile impurities. | Not suitable for thermally unstable compounds; may not separate impurities with similar boiling points. |
Experimental Protocols
1. Silica Gel Column Chromatography
-
Objective: To purify crude this compound by removing polar and non-polar impurities.
-
Methodology:
-
Slurry Preparation: In a beaker, mix silica gel (230-400 mesh) with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to create a slurry.
-
Column Packing: Pour the slurry into a glass chromatography column plugged with a small piece of cotton or glass wool. Gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic) or gradually increased (gradient) to separate the compounds. For example, start with 5% EtOAc in hexanes and gradually increase to 20% EtOAc in hexanes.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
2. Two-Solvent Recrystallization
-
Objective: To obtain high-purity crystalline this compound.
-
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a second solvent (an "anti-solvent" like hexanes) in which the compound is poorly soluble, until the solution becomes slightly cloudy.[10]
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the first solvent until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. This compound | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound 97 13036-57-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-methylpyrimidine and 2-Bromo-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the selection of appropriate starting materials is paramount. Halogenated pyrimidines are key building blocks, offering versatile handles for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of two such compounds: 2-Chloro-4-methylpyrimidine and 2-Bromo-4-methylpyrimidine (B1278442). The discussion is centered on their performance in two of the most fundamental and widely utilized reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This comparison is supported by established reactivity principles and representative experimental data to inform synthetic strategy.
General Principles of Reactivity
The reactivity of 2-halo-4-methylpyrimidines is primarily dictated by the nature of the halogen at the 2-position. The pyrimidine (B1678525) ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack. The relative reactivity of the chloro and bromo substituents, however, is highly dependent on the reaction type.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex). The electronegativity of the halogen can influence the stability of this intermediate. For SNAr reactions on electron-deficient rings, the general order of reactivity for halogens as leaving groups is often F > Cl > Br > I.[1] This is because the more electronegative halogen can better stabilize the negative charge in the transition state leading to the Meisenheimer complex. Therefore, This compound is generally expected to be more reactive than 2-bromo-4-methylpyrimidine in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions: In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is the critical factor, with weaker bonds leading to faster reactions. The carbon-halogen bond strength follows the trend C-Cl > C-Br > C-I.[2][3] Consequently, the order of reactivity for halo(hetero)arenes in these reactions is I > Br > Cl.[2] Thus, 2-bromo-4-methylpyrimidine is expected to be significantly more reactive than this compound in palladium-catalyzed cross-coupling reactions.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and provide illustrative experimental data for analogous systems, as direct comparative studies on this compound and 2-bromo-4-methylpyrimidine under identical conditions are limited in the literature.
Table 1: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2-Bromo-4-methylpyrimidine |
| Expected Reactivity | Higher | Lower |
| Rationale | The more electronegative chlorine atom better stabilizes the Meisenheimer intermediate. | The less electronegative bromine atom provides less stabilization for the Meisenheimer intermediate. |
| Illustrative Reaction | Amination with piperidine (B6355638) | Amination with piperidine |
| Typical Conditions | Lower temperature, shorter reaction time. | Higher temperature, longer reaction time may be required. |
| Illustrative Yields * | Good to excellent. For 2-chloropyrimidine (B141910) with various amines, yields are generally high.[4] | Moderate to good. For 2-bromopyridines, SNAr reactions are feasible but may require more forcing conditions. |
*Yields are illustrative and highly dependent on the specific nucleophile and reaction conditions.
Table 2: Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Feature | This compound | 2-Bromo-4-methylpyrimidine |
| Expected Reactivity | Lower | Higher |
| Rationale | Stronger C-Cl bond requires more energy for oxidative addition. | Weaker C-Br bond undergoes oxidative addition more readily. |
| Illustrative Reaction | Coupling with phenylboronic acid | Coupling with phenylboronic acid |
| Typical Conditions | Higher catalyst loading, stronger base, higher temperature, and longer reaction time.[3] | Milder conditions, lower catalyst loading, and shorter reaction time.[3] |
| Illustrative Yields * | Moderate to good, often requiring specialized ligands and conditions. | Good to excellent under standard conditions. |
*Yields are illustrative and dependent on the specific boronic acid, catalyst system, and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling reactions. These can be adapted for a direct comparison of the reactivity of this compound and 2-bromo-4-methylpyrimidine.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Piperidine)
Objective: To compare the rate and yield of the SNAr reaction of this compound and 2-bromo-4-methylpyrimidine with piperidine.
Materials:
-
This compound (1.0 equiv)
-
2-Bromo-4-methylpyrimidine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide or Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In two separate reaction vessels, dissolve this compound and 2-bromo-4-methylpyrimidine in the chosen anhydrous solvent under an inert atmosphere.
-
To each solution, add piperidine (1.2 equivalents).
-
Stir the reactions at a set temperature (e.g., 80 °C). It is anticipated that the reaction with this compound will proceed faster.
-
Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.
-
Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica (B1680970) gel.
-
Determine the isolated yields and compare the reaction times.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To compare the yield and reaction conditions required for the Suzuki-Miyaura coupling of this compound and 2-bromo-4-methylpyrimidine with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
2-Bromo-4-methylpyrimidine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In two separate Schlenk tubes, combine the respective halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst, and base under an inert atmosphere.
-
Add the degassed solvent system to each tube.
-
Heat the reaction mixtures to a specified temperature (e.g., 90 °C). It is expected that the reaction with 2-bromo-4-methylpyrimidine will proceed more efficiently under these conditions. The reaction with this compound may require a higher temperature or a more active catalyst system for comparable yields.
-
Monitor the reactions by TLC or GC-MS.
-
After completion, cool the mixtures to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the products by column chromatography.
-
Compare the isolated yields and the required reaction conditions.
Mandatory Visualization
The following diagrams illustrate the mechanistic pathways for the key reactions discussed.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for reactivity comparison studies.
References
A Comparative Guide to Pyrimidine Synthesis: Exploring Alternatives to 2-Chloro-4-methylpyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based scaffolds, the choice of starting materials and synthetic routes is a critical determinant of efficiency, yield, and overall cost-effectiveness. While 2-chloro-4-methylpyrimidine has traditionally been a staple reagent for introducing the 4-methylpyrimidine (B18481) moiety, a range of alternative reagents and methodologies offer distinct advantages in terms of accessibility, reactivity, and milder reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic strategy.
Performance Comparison of Pyrimidine (B1678525) Synthesis Methods
The selection of a synthetic route for pyrimidine derivatives significantly impacts reaction outcomes. The following table summarizes quantitative data for key methods, offering a comparative overview of their performance.
| Method | Key Reagents | Catalyst/Reagent | Solvent | Time | Yield (%) |
| From this compound | This compound, Nucleophile (e.g., amine, alcohol) | Base (e.g., K₂CO₃, Et₃N) | DMF, Acetonitrile | 4-12 h | 60-90% |
| Pinner Synthesis | Acetylacetone (B45752), Urea (B33335) | Hydrogen Chloride | Methanol (B129727) | 3 h | 90.2%[1] |
| Biginelli Reaction (Conventional) | Benzaldehyde (B42025), Ethyl Acetoacetate (B1235776), Urea | Hydrochloric Acid | Ethanol (B145695) | 1.5 h | ~60-70%[2] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84%[2] |
| Grindstone Chemistry (Biginelli) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | >90%[3] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93%[1] |
In-Depth Look at Alternative Reagents
2-Hydroxy-4-methylpyrimidine (B92982): A Versatile Precursor
A prominent and often more accessible alternative to its chloro-substituted counterpart is 2-hydroxy-4-methylpyrimidine. This compound can be readily converted to the desired 2-substituted-4-methylpyrimidine derivatives through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.
Activation of the Hydroxyl Group: The hydroxyl group of 2-hydroxy-4-methylpyrimidine is a poor leaving group. Therefore, it is typically activated by conversion to a sulfonate ester (e.g., tosylate or mesylate) or by chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This in situ or stepwise activation generates a highly reactive intermediate that readily undergoes nucleophilic substitution.
De Novo Synthesis: Building the Pyrimidine Ring from Acyclic Precursors
Instead of starting with a pre-formed pyrimidine ring, classical named reactions allow for the construction of the heterocyclic core from simple, acyclic starting materials. These methods offer flexibility in introducing a wide range of substituents.
The Pinner Synthesis: This condensation reaction of a 1,3-dicarbonyl compound (like acetylacetone) with an amidine (such as urea or guanidine) in the presence of an acid catalyst is a high-yielding method for producing hydroxypyrimidines.[1][4]
The Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, the Biginelli reaction is a cornerstone of pyrimidine synthesis.[2][5] Modern variations of this reaction, such as those employing microwave irradiation or solvent-free "grindstone" chemistry, have significantly improved yields and reduced reaction times.[2][6]
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-methylpyrimidine via Pinner Synthesis[1]
Materials:
-
Urea
-
Acetylacetone
-
Methanol
-
Hydrogen Chloride (gas or solution in methanol)
Procedure:
-
A solution of urea (1 equivalent) and acetylacetone (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled in an ice bath, and hydrogen chloride is bubbled through the mixture, or a solution of HCl in methanol is added, until the solution is saturated.
-
The reaction mixture is then heated to 52°C and stirred for 3 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by vacuum filtration, washed with cold methanol, and dried to yield 2-hydroxy-4-methylpyrimidine.
Protocol 2: Synthesis of a Dihydropyrimidine (B8664642) Derivative via Conventional Biginelli Reaction[3]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated hydrochloric acid in ethanol (10 mL) is prepared.
-
The mixture is refluxed with stirring for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, leading to the precipitation of the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to afford the purified dihydropyrimidine derivative.
Visualizing a Key Application: EGFR Signaling Pathway and Experimental Workflow
Many pyrimidine-containing compounds are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy.[7][8][9] Drugs like Gefitinib and Sunitinib, which feature a pyrimidine core, function by blocking the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[10][11][12][13]
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.
The synthesis of these inhibitors often follows a multi-step workflow. The following diagram illustrates a general experimental workflow for a key step in many pyrimidine syntheses, the Biginelli reaction.
Caption: General Experimental Workflow for the Biginelli Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. nbinno.com [nbinno.com]
- 13. ukm.my [ukm.my]
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Chloro-4-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality, process control, and regulatory compliance. This document outlines and compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose. The information presented, including hypothetical yet realistic experimental data, is intended to assist researchers and drug development professionals in selecting and validating the most appropriate analytical technique for their specific needs.
Comparison of Analytical Techniques
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used technique in pharmaceutical analysis, HPLC-UV offers a good balance of performance and cost-effectiveness. It is particularly suitable for the routine quality control of this compound in bulk drug substances and intermediates where impurity levels are relatively high.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound has a moderate boiling point, GC-MS can be a powerful tool for its quantification, especially for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering the highest sensitivity and selectivity, LC-MS/MS is the preferred method for trace-level quantification of this compound, particularly in complex matrices or when stringent control of genotoxic impurities is required.
A summary of the potential advantages and disadvantages of each technique is provided below:
| Analytical Technique | Potential Advantages | Potential Disadvantages | Primary Applications |
| HPLC-UV | - Cost-effective and widely available- Robust and reliable for routine analysis- Good linearity and precision for moderate concentrations | - Limited sensitivity for trace analysis- Potential for interference from co-eluting impurities | - Assay and purity of bulk material- In-process control monitoring |
| GC-MS | - Excellent for volatile and semi-volatile impurities- High separation efficiency- Mass spectrometric detection provides structural information | - May require derivatization for some compounds- Potential for thermal degradation of labile compounds | - Residual solvent analysis- Identification of volatile organic impurities |
| LC-MS/MS | - Exceptional sensitivity and selectivity- Suitable for complex matrices- Provides structural confirmation | - Higher instrumentation and operational costs- Potential for matrix effects | - Trace-level impurity quantification- Analysis of genotoxic impurities |
Quantitative Data Comparison
The following tables summarize hypothetical yet representative validation data for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These values are intended to provide a comparative overview of the expected performance of each method.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.001 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Number of Calibration Points | 6 | 6 | 8 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD%) - Repeatability | ≤ 2.0% | ≤ 3.0% | ≤ 1.5% |
| Precision (RSD%) - Intermediate Precision | ≤ 3.0% | ≤ 5.0% | ≤ 2.5% |
Table 3: Sensitivity
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.015 µg/mL | 0.0003 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 0.001 µg/mL |
Experimental Protocols
Detailed experimental protocols are essential for achieving reproducible and reliable results. Below are hypothetical protocols for the quantification of this compound using the compared analytical techniques.
HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the linearity range.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., dichloromethane). Calibration standards are prepared by serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range.
LC-MS/MS Method
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to ensure separation from impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized.
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in a mixture of water and acetonitrile. Prepare working standards by serial dilution to achieve concentrations in the ng/mL range.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.22 µm syringe filter.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
Comparative study of different synthesis routes for 2-Chloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 2-Chloro-4-methylpyrimidine, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections detail the experimental protocols, quantitative data, and visual representations of the most common synthetic pathways, offering an objective analysis to inform process development and manufacturing decisions.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. This guide focuses on four primary methods, starting from dichlorinated pyrimidines and a hydroxy-pyrimidine precursor.
Data Summary
The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies and reaction conditions.
| Starting Material | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) |
| 2,4-Dichloropyrimidine (B19661) | MeMgCl, Fe(acac)₃ | THF | 8 hours | 0 °C | 50%[1] |
| 2,6-Dichloro-4-methylpyrimidine | Zinc powder, Iodine | Ethanol (B145695), Water | 4 hours | 70 °C (Reflux) | 53%[2][3] |
| 2,4-Dichloro-6-methylpyrimidine | Zinc powder, Ammonia | Water | 2 hours | Reflux | 74.4%[2] |
| 2-Methyl-4-hydroxypyrimidine | Phosphorus oxychloride, Pyridine (B92270) | N/A | 3 hours | 100 °C | 77.86%[4] |
| 2-Methyl-4-hydroxypyrimidine | Phosphorus oxychloride, Diisopropylethylamine | N/A | 5 hours | 45 °C | 91.55%[4] |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations for each of the discussed synthetic routes.
Route 1: From 2,4-Dichloropyrimidine
Caption: Synthesis of this compound from 2,4-Dichloropyrimidine.
Route 2: From Dichloro-methylpyrimidines
Caption: Reductive dechlorination routes to this compound.
Route 3: From 2-Methyl-4-hydroxypyrimidine
Caption: Chlorination of 2-Methyl-4-hydroxypyrimidine.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via the routes described above.
Route 1: Synthesis from 2,4-Dichloropyrimidine[1]
Materials:
-
2,4-Dichloropyrimidine (2g, 13.42 mmol)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) (1.37g, 3.9 mmol)
-
Methylmagnesium chloride (MeMgCl) (3M in THF, 4.47 mL, 13.42 mmol)
-
Tetrahydrofuran (THF), anhydrous (40 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Water
-
Argon atmosphere
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine and Fe(acac)₃ in THF at 0 °C under an argon atmosphere, add MeMgCl dropwise.
-
Stir the resulting reaction mixture at 0 °C for 8 hours.
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Evaporate the organic phase and purify the residue by silica (B1680970) gel column chromatography (eluting with 25% EtOAc/hexanes) to afford this compound.
Route 2a: Synthesis from 2,6-Dichloro-4-methylpyrimidine[2][3]
Materials:
-
2,6-Dichloro-4-methylpyrimidine (50.0 g, 0.31 mol)
-
Zinc powder (41 g, 0.63 mol)
-
Iodine (0.78 g, 3.08 mmol)
-
Ethanol (EtOH) (250 mL)
-
Water (250 mL)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine in ethanol and water, sequentially add zinc powder and iodine.
-
Heat the reaction mixture to reflux at 70 °C for 4 hours.
-
After completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as eluent to yield this compound as a white solid.
Route 2b: Synthesis from 2,4-Dichloro-6-methylpyrimidine[2]
Materials:
-
2,4-Dichloro-6-methylpyrimidine (15.00 g, 92.00 mmol)
-
Zinc powder (18.05 g, 276.00 mmol)
-
Ammonia (38.70 g, 276 mmol)
-
Water (120 mL)
-
Ethyl acetate (EtOAc)
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask, add 2,4-dichloro-6-methylpyrimidine, zinc powder, ammonia, and water.
-
Heat the reaction at reflux for 2 hours.
-
Cool the reaction solution to room temperature and filter by suction.
-
Extract the filtrate with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layer with saturated brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent PE:EA = 5:1) to give a white solid.
Route 3a: Synthesis from 2-Methyl-4-hydroxypyrimidine with Pyridine[4]
Materials:
-
2-Methyl-4-hydroxypyrimidine (100 g)
-
Phosphorus oxychloride (420 mL)
-
Pyridine (48 mL)
-
Crushed ice (1 kg)
-
Ethyl acetate (3 x 200 mL)
-
Saturated sodium bicarbonate aqueous solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Disperse 2-methyl-4-hydroxypyrimidine in phosphorus oxychloride and cool to 8 °C.
-
Add pyridine dropwise, which will cause fuming and a noticeable exotherm.
-
After the addition of pyridine, heat the mixture to reflux at 100 °C for 3 hours.
-
After cooling, remove the excess phosphorus oxychloride by concentration under reduced pressure.
-
Slowly pour the residue into 1 kg of crushed ice and stir for approximately 1 hour.
-
Extract the mixture three times with 200 mL of ethyl acetate.
-
Combine the organic phases and wash with saturated sodium bicarbonate aqueous solution until the pH is neutral.
-
Wash once with saturated sodium chloride solution.
-
Dry with anhydrous sodium sulfate and concentrate to obtain the product, which can be further purified by recrystallization.
Route 3b: Synthesis from 2-Methyl-4-hydroxypyrimidine with Diisopropylethylamine[4]
Materials:
-
2-Methyl-4-hydroxypyrimidine (100 g)
-
Phosphorus oxychloride (500 mL)
-
Diisopropylethylamine (100 mL)
-
Crushed ice (1 kg)
-
Ethyl acetate (3 x 200 mL)
-
Saturated sodium bicarbonate aqueous solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Disperse 2-methyl-4-hydroxypyrimidine in phosphorus oxychloride and cool to 10 °C.
-
Add diisopropylethylamine dropwise, which will cause fuming and a noticeable exotherm.
-
After the addition is complete, allow the reaction to proceed at 45 °C for 5 hours.
-
After cooling, remove the excess phosphorus oxychloride by concentration under reduced pressure.
-
Slowly pour the residue into 1 kg of crushed ice and stir for approximately 1 hour.
-
Extract the mixture three times with 200 mL of ethyl acetate.
-
Combine the organic phases and wash with saturated sodium bicarbonate aqueous solution until the pH is neutral.
-
Wash once with saturated sodium chloride solution.
-
Dry with anhydrous sodium sulfate and concentrate to obtain the product, which can be further purified by recrystallization.
Safety, Scalability, and Cost Considerations
Safety:
-
Phosphorus oxychloride and trichloride: These reagents are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Grignard Reagents (MeMgCl): These are highly reactive and flammable. They should be handled under an inert atmosphere and away from sources of ignition.
-
This compound: The final product is harmful if swallowed and causes skin and serious eye irritation.[5][6]
Scalability:
-
The chlorination of 2-methyl-4-hydroxypyrimidine (Route 3) is a common industrial method for producing chloropyrimidines and is generally scalable. However, the workup involving quenching large amounts of phosphorus oxychloride can be challenging on a large scale.
-
The use of zinc powder in Routes 2a and 2b can present challenges for large-scale operations due to the need for efficient stirring of a heterogeneous mixture and the disposal of zinc waste.
-
The Grignard reaction (Route 1) can be more difficult to scale up due to the need for strictly anhydrous conditions and the handling of highly reactive reagents.
Cost:
-
The cost-effectiveness of each route is highly dependent on the current market price of the starting materials and reagents.
-
2-Methyl-4-hydroxypyrimidine is often a readily available and relatively inexpensive starting material, potentially making Route 3 a cost-effective option.
-
Dichloropyrimidines can be more expensive, which may increase the overall cost of Routes 1 and 2.
-
A thorough cost analysis of raw materials, equipment, and waste disposal is essential for selecting a route for large-scale production.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 13036-57-2 [chemicalbook.com]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. fishersci.nl [fishersci.nl]
- 6. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to 2-Chloro-4-methylpyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold represents a cornerstone in the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs based on the 2-chloro-4-methylpyrimidine core structure, offering insights into their potential as anticancer and antimicrobial agents. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays and visual representations of relevant biological pathways.
Comparative Analysis of Biological Activity
Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily as anticancer and antimicrobial agents. The following sections summarize the quantitative data from various studies, highlighting the structure-activity relationships of these analogs.
Anticancer Activity
The anticancer potential of this compound analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from these studies are presented below, showcasing the impact of different substitutions on the pyrimidine ring.
| Compound ID/Reference | Modification on Pyrimidine Core | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Series 1: 2-Amino-4-chloro-pyrimidine Analogs | ||||
| Derivative 6 | 2-amino, 4-(bromophenyl piperazine) | HCT116 (Colon) | 89.24 ± 1.36 | [1] |
| MCF7 (Breast) | 89.37 ± 1.17 | [1] | ||
| Derivative 1 | 2-amino, 4-(4-methyl piperazine) | HCT116 (Colon) | 209.17 ± 1.23 | [1] |
| MCF7 (Breast) | 221.91 ± 1.37 | [1] | ||
| Series 2: 2,4,5-Substituted Pyrimidine Analogs | ||||
| Compound 7gc | 2,5-disubstituted, 4-amino | Multiple human cancer cell lines | 0.024 - 0.55 | [2] |
| Indole-pyrimidine 4k | 2,5-disubstituted, 4-amino | BEL-7402 (Hepatocellular) | 0.79 (tubulin polymerization) | [3] |
| Multiple cancer cell lines | 0.016 - 0.062 | [3] | ||
| Series 3: 2,4,6-Trisubstituted Pyrimidine Analogs | ||||
| Various Derivatives | Methoxy substituted azachalcone precursors | Various cancer cell lines | ~ 2 - 10 | [4] |
| Series 4: Indazol-Pyrimidine Analogs | ||||
| Compound 4f | 2-(Indazol-5-ylamino), 4-substituted | MCF-7 (Breast) | 1.629 | [5] |
| Compound 4i | 2-(Indazol-5-ylamino), 4-substituted | MCF-7 (Breast) | 1.841 | [5] |
Antimicrobial Activity
Several analogs of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter in determining the antimicrobial efficacy of these compounds.
| Compound ID/Reference | Modification on Pyrimidine Core | Microorganism | MIC (µg/mL) | Reference |
| Series 1: Halogenated Pyrimidine Analogs | ||||
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | 2,4-dichloro, 5-fluoro | Staphylococcus aureus | 50 | [6] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | 2,4-dichloro, 5-bromo, fused pyrrole | Staphylococcus aureus | 50 | [6] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) | 2,4-dichloro, 5-iodo, fused pyrrole | Staphylococcus aureus | 100 | [6] |
| 4-chloro-5-iodopyrimidine | 4-chloro, 5-iodo | Staphylococcus aureus | 200 | [6] |
| Series 2: Pyrimidin-2-ol/thiol/amine Analogs | ||||
| Compound 2 | 4-(4-chlorophenyl), 6-(4-nitrophenyl) | E. coli | 0.91 (µM/ml) | [7] |
| Compound 5 | 4-(4-chlorophenyl), 6-(4-nitrophenyl) | B. subtilis | 0.96 (µM/ml) | [7] |
| Compound 10 | 4-(4-hydroxyphenyl), 6-(4-nitrophenyl) | S. enterica | 1.55 (µM/ml) | [7] |
| P. aeruginosa | 0.77 (µM/ml) | [7] | ||
| Compound 11 | 4-(4-bromophenyl), 6-(4-nitrophenyl) | A. niger | 1.68 (µM/ml) | [7] |
| Compound 12 | 4-(4-chlorophenyl), 6-(4-nitrophenyl) | C. albicans | 1.73 (µM/ml) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Anticancer Activity Assays
MTT Cell Proliferation Inhibition Assay [8]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Serial dilutions of the pyrimidine derivatives are prepared in complete growth medium. The existing medium in the wells is replaced with 100 µL of the medium containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [9]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution of Compounds: The pyrimidine analogs are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives often exert their biological effects by targeting key signaling pathways involved in cell proliferation, survival, and microbial growth. As many this compound analogs are developed as kinase inhibitors, a common mechanism of action involves the inhibition of protein kinases that are crucial for cancer cell signaling.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Many pyrimidine-based compounds are designed as inhibitors of protein kinases, which are pivotal in cellular signaling. The fused nitrogen-containing heterocycle of pyrimidine is an isostere of the adenine (B156593) ring of ATP, allowing these molecules to competitively bind to the ATP-binding site of kinases.[10] This inhibition can disrupt signaling pathways that are often dysregulated in cancer, such as those involved in cell cycle progression and apoptosis.
Caption: Pyrimidine analogs can inhibit receptor tyrosine kinases, blocking downstream signaling.
The antimicrobial mechanism of some pyrimidine analogs involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or DNA gyrase, which are critical for nucleic acid synthesis and bacterial survival.[11]
Caption: Pyrimidine analogs can inhibit essential bacterial enzymes, leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsr.com [ijpsr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Advantages of using 2-Chloro-4-methylpyrimidine over other pyrimidine precursors
In the landscape of pharmaceutical and materials science research, the selection of appropriate precursors is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors, the choice of the pyrimidine (B1678525) core is of paramount importance. This guide provides an objective comparison of 2-Chloro-4-methylpyrimidine against other common pyrimidine precursors, supported by experimental data and detailed protocols, to highlight its distinct advantages in specific synthetic applications.
Performance Comparison of Pyrimidine Precursors
The utility of a pyrimidine precursor is dictated by its reactivity, selectivity, and the overall efficiency it imparts to the synthetic workflow. Below is a comparative summary of this compound and its common alternatives.
| Precursor | Key Features | Typical Applications | Reported Yield of Precursor | Key Considerations |
| This compound | - Mono-chloro substitution at the more reactive C2 position.- Methyl group at C4 modulates reactivity and provides a site for further functionalization. | Synthesis of kinase inhibitors (e.g., Dabrafenib), antiviral, and anticancer agents.[1] | 50-53% from dichlorinated precursors.[2][3] | Offers regioselectivity in nucleophilic substitutions. The methyl group can influence solubility and downstream reactions. |
| 2,4-Dichloropyrimidine (B19661) | - Two reactive chlorine atoms at C2 and C4 positions with differential reactivity. | Versatile precursor for a wide range of di-substituted pyrimidines, including kinase inhibitors.[4] | Commercially available, synthesized from uracil. | Lack of inherent regioselectivity can lead to isomeric mixtures, complicating purification. The C4 position is generally more reactive to nucleophilic attack. |
| 2-Amino-4-chloropyrimidine | - An amino group for further functionalization and a reactive chlorine at C4. | Synthesis of various substituted aminopyrimidines.[5] | 76.4% - 84.4%[5] | The amino group can direct substitution and may require protection in certain reaction schemes. |
| 2-Chloropyrimidine-4-carboxylic acid | - A carboxylic acid group for amide bond formation and a reactive chlorine at C2. | Synthesis of kinase inhibitors and other complex molecules requiring an amide linkage.[3] | Synthesized from this compound via oxidation.[3] | The carboxylic acid group offers a different mode of functionalization but may require specific reaction conditions to avoid side reactions with the chloro group. |
The Regioselectivity Advantage of this compound
A primary advantage of this compound lies in its inherent regioselectivity. In many synthetic pathways targeting complex molecules like kinase inhibitors, selective functionalization of the pyrimidine ring is crucial. With 2,4-dichloropyrimidine, nucleophilic substitution often yields a mixture of isomers due to the comparable reactivity of the C2 and C4 positions, necessitating challenging and costly purification steps.
In contrast, this compound has a single reactive chlorine atom at the C2 position. This allows for clean, regioselective introduction of a nucleophile at this position without the formation of isomeric byproducts. The methyl group at the C4 position, while sterically hindering the C5 position, can be a valuable handle for further transformations or can be a desired substituent in the final target molecule. This streamlined approach can significantly improve the overall yield and reduce the cost of goods in a multi-step synthesis.
Experimental Protocols
To provide a practical context for the advantages of this compound, detailed methodologies for key synthetic transformations are presented below.
Experimental Protocol 1: Synthesis of a Substituted Aminopyrimidine using this compound
This protocol describes a nucleophilic aromatic substitution reaction, a common step in the synthesis of many pharmaceutical ingredients.
Materials:
-
This compound
-
Substituted amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the substituted amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous, degassed 1,4-dioxane (B91453) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-amino-4-methylpyrimidine (B85506) derivative.
Experimental Protocol 2: Comparative Synthesis using 2,4-Dichloropyrimidine (Buchwald-Hartwig Amination)
This protocol illustrates the synthesis of a mono-aminated pyrimidine from a dichlorinated precursor, which often requires careful control to achieve selectivity.
Materials:
-
2,4-Dichloropyrimidine
-
Substituted amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a dry reaction vessel with Pd(OAc)₂ (0.01 eq) and BINAP (0.015 eq).
-
Add anhydrous toluene (B28343) and stir for 10 minutes.
-
To this catalyst solution, add 2,4-dichloropyrimidine (1.0 eq), the substituted amine (1.05 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the vessel, remove from the glovebox, and heat to 80 °C for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Note that separation of C2 and C4 isomers may be required.[6]
Mandatory Visualizations
Signaling Pathway Diagram
Pyrimidine derivatives are crucial as kinase inhibitors, which often target signaling pathways implicated in cancer and inflammatory diseases. The JAK-STAT and MAPK pathways are prime examples.
Caption: JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based drugs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, a common application for this compound.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of 2-Chloro-4-methylpyrimidine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Chloro-4-methylpyrimidine against a panel of structurally similar pyrimidine (B1678525) derivatives. The following data and protocols are presented as a representative study to illustrate a robust methodology for assessing antibody specificity and potential off-target binding of small molecule compounds.
Introduction
This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Given its role in drug development, understanding its potential for cross-reactivity with other structurally related molecules is crucial for assay development, pharmacokinetic studies, and predicting potential off-target effects. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making cross-reactivity a significant consideration in the development of targeted therapies.[2][3]
This guide outlines a hypothetical cross-reactivity study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the specificity of a monoclonal antibody raised against this compound. The binding kinetics are further explored using Bio-Layer Interferometry (BLI).
Hypothetical Cross-Reactivity Data
A competitive ELISA was designed to assess the cross-reactivity of a panel of pyrimidine analogs against a hypothetical anti-2-Chloro-4-methylpyrimidine antibody. The concentration of each compound required to inhibit 50% of the antibody binding to the immobilized this compound-protein conjugate (IC50) was determined. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
Table 1: Cross-Reactivity of Pyrimidine Analogs in a Competitive ELISA
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | (Reference Compound) | 50 | 100% |
| 2,4-Dichloropyrimidine | 150 | 33.3% | |
| 2-Chloro-4-aminopyrimidine | 800 | 6.25% | |
| 2-Chloro-4-hydroxypyrimidine | > 10,000 | < 0.5% | |
| 4-Methylpyrimidine | > 20,000 | < 0.25% | |
| 2-Aminopyrimidine | > 50,000 | < 0.1% |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard method for determining the cross-reactivity of an antibody with various structurally related compounds.[4][5][6][7][8]
Materials:
-
96-well microtiter plates coated with a this compound-protein conjugate (e.g., BSA-conjugated).
-
Specific monoclonal antibody against this compound.
-
This compound standard.
-
Potential cross-reacting pyrimidine analogs.
-
HRP-conjugated secondary antibody.
-
TMB substrate and stop solution.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Analogs: Prepare a serial dilution of the this compound standard and each pyrimidine analog in assay buffer.
-
Competitive Reaction: In a separate dilution plate, mix equal volumes of the standard/analog dilutions with a constant, pre-determined concentration of the primary antibody. Incubate for 1 hour at room temperature to allow the antibody to bind to the free compound.
-
Plate Incubation: Transfer 100 µL of the antibody-compound mixtures to the wells of the pre-coated microtiter plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibody and other components.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal curve to determine the IC50 value for each compound.
Bio-Layer Interferometry (BLI) for Binding Kinetics
BLI provides real-time, label-free analysis of molecular interactions, making it a valuable tool for confirming binding and determining kinetic constants (k_a, k_d) and affinity (K_D).[9][10][11][12]
Materials:
-
BLI instrument (e.g., Octet® system).
-
Biosensors (e.g., Streptavidin-coated).
-
Biotinylated anti-2-Chloro-4-methylpyrimidine antibody.
-
This compound and analog solutions in a suitable assay buffer.
-
96-well microplate.
Procedure:
-
Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.
-
Antibody Loading: Immobilize the biotinylated anti-2-Chloro-4-methylpyrimidine antibody onto the streptavidin-coated biosensors.
-
Second Baseline: Establish a new baseline for the antibody-loaded biosensors in assay buffer.
-
Association: Move the biosensors into wells containing various concentrations of this compound or its analogs to measure the association phase.
-
Dissociation: Transfer the biosensors back into wells with assay buffer to measure the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1) to determine the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (K_D).
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the competitive ELISA and a hypothetical signaling pathway that could be modulated by a pyrimidine derivative.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Hypothetical inhibition of a kinase cascade by a pyrimidine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gatorbio.com [gatorbio.com]
- 11. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 12. Bio-Layer Interferometry: Principles & Applications [excedr.com]
Benchmarking 2-Chloro-4-methylpyrimidine in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. Within the vast chemical space of pyrimidine-based building blocks, 2-Chloro-4-methylpyrimidine emerges as a versatile and valuable reagent. This guide provides an objective comparison of its performance against a key alternative, 2,4-dichloropyrimidine (B19661), in the context of kinase inhibitor synthesis. The following sections present supporting experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Key Synthetic Reactions
The utility of a building block in drug discovery is largely determined by its performance in common, robust chemical transformations. Here, we compare this compound and 2,4-dichloropyrimidine in two pivotal reaction types for kinase inhibitor synthesis: Palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
These reactions are fundamental in creating the diverse libraries of compounds needed for structure-activity relationship (SAR) studies. The efficiency, regioselectivity, and yield of these reactions are critical factors for successful drug development campaigns.
Data Presentation
The following tables summarize quantitative data for key synthetic steps in the preparation of kinase inhibitor precursors, highlighting the performance of this compound and its alternative.
Table 1: Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2,4-Dichloropyrimidine | Reference Compound |
| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | Phenylboronic acid |
| Product | 2-(Aryl)-4-methylpyrimidine | 2-Chloro-4-phenylpyrimidine | - |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | - |
| Yield | Not explicitly found, but expected to be comparable to similar couplings. | 51%[1] | - |
| Purity | High purity achievable with standard purification. | Purified by flash-column chromatography.[1] | - |
| Reaction Time | Typically 12-24 hours.[2] | 12 hours.[1] | - |
Table 2: Performance in Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reactions
| Feature | This compound Derivative | Alternative Derivative | Reference Compound |
| Reaction | SNAr with Ammonium (B1175870) Hydroxide (B78521) | SNAr with Dibutylamine | - |
| Starting Material | N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | - |
| Product | Dabrafenib Precursor | 4-(Dibutylamino)-6-(4-fluorophenyl)-2-chloropyrimidine | - |
| Yield | 88%[3][4] | 95% (C4 substitution)[5] | - |
| Purity | High purity reported after crystallization.[4] | High regioselectivity for C4.[5] | - |
| Reaction Time | 2 hours at 98-103 °C.[4] | Not specified. | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for benchmarking studies. The following are representative procedures for the key reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol describes a method for the regioselective Suzuki-Miyaura coupling at the C4 position of 2,4-dichloropyrimidine.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of toluene and water (e.g., 3:1 v/v).
-
Seal the vial and heat the mixture at 55°C for 12 hours with stirring.
-
After cooling to room temperature, partition the mixture between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash-column chromatography to yield 2-chloro-4-phenylpyrimidine.
Protocol 2: Synthesis of a Dabrafenib Intermediate using this compound
This protocol outlines a key step in the synthesis of the BRAF inhibitor Dabrafenib, showcasing a nucleophilic addition followed by cyclization.[3][6]
Materials:
-
Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate
-
This compound
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Isopropyl acetate (IPAC)
-
Heptanes
Procedure:
-
Dissolve methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (1.0 eq) in THF and cool the solution to 0-3°C.
-
Add a 1 M solution of LHMDS in THF (3.7 eq) to the reaction mixture.
-
Add a solution of this compound (1.3 eq) in THF.
-
Stir the reaction for 1 hour at 0-3°C.
-
Quench the reaction with 4.5 M HCl.
-
Separate the aqueous layer and concentrate the organic layer under reduced pressure.
-
Add IPAC and wash with water.
-
The resulting intermediate can be further processed, for example, through bromination and thiazole (B1198619) formation. A subsequent SNAr reaction with ammonium hydroxide yields the aminopyrimidine core of Dabrafenib.[3][4]
Mandatory Visualization
Kinase Signaling Pathway
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 4. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-methylpyrimidine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-methylpyrimidine (CAS No. 13036-57-2). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended to supplement, not replace, your institution's established safety protocols and local regulatory requirements.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are summarized below.
Hazard Identification and Classification:
| Hazard Category | GHS Classification | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation or serious eye damage.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |
Before handling, ensure that eyewash stations and safety showers are readily accessible.
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator.
III. Spill Response Protocol
In the event of a spill, immediate action is required to contain the area and prevent exposure.
Small Spill Cleanup:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For solid spills, it is recommended to isolate the area for at least 25 meters (75 feet) in all directions.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: To prevent the solid material from becoming airborne, carefully dampen it with water.[4]
-
Collection: Using absorbent paper dampened with water, carefully transfer the material into a suitable, labeled container for hazardous waste.[4]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[4]
-
PPE Disposal: All contaminated PPE should be placed in a vapor-tight plastic bag for disposal as hazardous waste.[4]
IV. Step-by-Step Disposal Guidance
Waste this compound is classified as hazardous waste.[2] Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect waste this compound, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage location should be clearly marked as a hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. The recommended method of disposal is controlled incineration with flue gas scrubbing.[4]
-
Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. If recycling is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by local regulations.[4]
Logical Workflow for Disposal:
Caption: Disposal workflow for this compound.
V. Experimental Protocols Cited
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on publicly available safety data sheets and chemical information. It is the responsibility of the user to ensure that all actions taken are in compliance with their institution's policies and all applicable local, state, and federal regulations.
References
Personal protective equipment for handling 2-Chloro-4-methylpyrimidine
Essential Safety and Handling Guide for 2-Chloro-4-methylpyrimidine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C5H5ClN2 | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [1][3] |
| Appearance | Off-white to Brown Solid | [1][4] |
| Melting Point | 51 - 56 °C (123.8 - 132.8 °F) | [1][4] |
| Boiling Point | 91 - 93 °C (195.8 - 199.4 °F) @ 17 mmHg | [1][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger/Warning[1]
Personal Protective Equipment (PPE)
A robust personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale | Citations |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes. A face shield should be worn over goggles when there is a risk of significant splashing. | [1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged or direct contact, neoprene or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated. | [5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | [1][4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator is required if engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below permissible limits. For this solid compound, a particulate filter (e.g., P100) is recommended. In case of vapor exposure, an organic vapor cartridge should be used. | [1][2][6] |
Operational and Disposal Plans
Safe Handling Protocol
The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Handling:
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).
-
When weighing and transferring the solid, handle it carefully to prevent the generation of dust.
-
Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.[7]
-
-
Storage:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Thoroughly wash hands with soap and water after handling the chemical.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[8]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container designated for halogenated organic solids.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container for solid chemical waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled waste container for halogenated organic liquids.
Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company, typically via incineration at high temperatures.[9] Do not dispose of this chemical down the drain or in regular trash.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[4]
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Report: Report the spill to the appropriate environmental health and safety personnel at your institution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
